molecular formula C4H9NO2S B1588384 2-Methyl-L-cysteine CAS No. 22681-73-8

2-Methyl-L-cysteine

Cat. No.: B1588384
CAS No.: 22681-73-8
M. Wt: 135.19 g/mol
InChI Key: NZBONMFLYFGTAC-BYPYZUCNSA-N
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Description

2-Methyl-L-cysteine hydrochloride is a chiral, non-proteinogenic amino acid derivative of cysteine where a methyl group substitutes one hydrogen on the beta-carbon. This structural modification makes it a valuable building block in peptide synthesis and a critical tool in biochemical research for studying enzyme mechanisms and transport proteins that interact with natural cysteine. Supplied as a white to yellow powder, this compound has a molecular formula of C4H9NO2S·HCl and a molecular weight of 171.65 g/mol . It is characterized by a specific rotation of approximately 7 and a melting point of around 120°C . The product is offered with a high enantiomeric purity, typically 98% ee or greater, ensuring reliability in stereosensitive applications . According to the Global Harmonized System (GHS), this compound may cause skin and serious eye irritation and can be harmful if inhaled; researchers should wear appropriate protective equipment and handle it in a well-ventilated environment . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures . The primary packaging is a glass bottle to ensure stability, and it is recommended to be stored at -20°C for long-term preservation .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433671
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22681-73-8
Record name 2-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological functions of 2-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Functions of 2-Methyl-L-cysteine

Abstract

S-Methyl-L-cysteine (SMC), a naturally occurring sulfur-containing amino acid found in dietary sources such as garlic and cabbage, has garnered significant scientific interest for its diverse biological activities. This guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and core biological functions of SMC. We delve into its potent antioxidant, anti-inflammatory, and metabolic-regulating mechanisms, underpinned by its unique interaction with critical cellular pathways like the methionine-centered redox cycle and the glutathione system. This document synthesizes current research to offer field-proven insights for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and analytical methodologies for its study.

Introduction to S-Methyl-L-cysteine (SMC)

S-Methyl-L-cysteine (CH₃SCH₂CH(NH₂)CO₂H) is the S-methylated derivative of the amino acid L-cysteine.[1] While not one of the 20 proteinogenic amino acids, it is synthesized in biological systems and is present in various plants.[1] Emerging research has identified SMC as a bioactive compound with significant therapeutic potential, demonstrating antioxidative, neuroprotective, anti-inflammatory, and anti-hyperglycemic properties.[2][3][4] Its mechanism of action is multifaceted, primarily revolving around the modulation of cellular redox status and inflammatory signaling. This guide will explore these functions in detail, providing a technical foundation for its application in research and drug development.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of SMC is critical for interpreting its biological effects and designing effective therapeutic strategies.

Absorption and Bioavailability

Studies in animal models (rats and dogs) have shown that SMC is well-absorbed following oral administration, exhibiting high bioavailability ranging from 88% to 100%.[5][6]

Metabolism and Excretion

The metabolism of SMC is distinct from other similar cysteine derivatives. A key metabolic pathway is S-oxidation, converting SMC to S-methyl-L-cysteine sulfoxide (SMCSO).[7] Unlike other related compounds, SMC does not undergo extensive N-acetylation.[5][6] Its elimination half-life is notably long, particularly in dogs (>5 hours), which is attributed to extensive renal reabsorption rather than high urinary excretion.[5][6]

Key metabolites isolated from urine after SMC administration include:

  • Methylsulphinylacetic acid[7]

  • 2-hydroxy-3-methylsulphinylpropionic acid[7]

  • N-acetyl-S-methyl-l-cysteine S-oxide (methylmercapturic acid sulphoxide)[7]

The metabolic fate of SMC is a critical aspect of its bioactivity, as its metabolites, particularly the sulfoxide form, may also contribute to its overall therapeutic effects.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver & Kidney Metabolism cluster_excretion Excretion Oral SMC Oral SMC Absorbed SMC Absorbed SMC Oral SMC->Absorbed SMC High Bioavailability (88-100%) S-Oxidation S-Oxidation Absorbed SMC->S-Oxidation Minimal N-Acetylation Minimal N-Acetylation Absorbed SMC->Minimal N-Acetylation Renal Reabsorption Renal Reabsorption Absorbed SMC->Renal Reabsorption Extensive SMCSO S-Methyl-L-cysteine Sulfoxide (SMCSO) S-Oxidation->SMCSO Other Metabolites Methylsulphinylacetic acid, 2-hydroxy-3-methylsulphinylpropionic acid, etc. SMCSO->Other Metabolites Urinary Excretion Urinary Excretion Other Metabolites->Urinary Excretion Renal Reabsorption->Absorbed SMC

Fig. 1: Metabolic pathway of S-Methyl-L-cysteine (SMC).
Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of SMC determined in rats.

ParameterValue (in Rats)Reference
Bioavailability95.8%[6]
Elimination Half-life (t½)2.6 h[6]
Clearance (CL)0.32 L/h/kg[6]
Volume of Distribution (Vss)1.2 L/kg[6]

Core Biological Functions and Mechanisms

SMC exerts its biological effects through several interconnected pathways, primarily centered on redox modulation and anti-inflammatory signaling.

Antioxidant Mechanisms

SMC's potent antioxidant activity is a cornerstone of its therapeutic potential. It operates through at least two distinct and complementary mechanisms.

  • Activation of the Methionine-centered Redox Cycle (MCRC): SMC serves as a natural analogue of methionine and a substrate for the mitochondrial enzyme Methionine Sulfoxide Reductase A (MsrA).[2][3] By activating the Met oxidase activity of MsrA, SMC facilitates the scavenging of mitochondrial superoxide and other free radicals.[3] This action is crucial for protecting against mitochondrial dysfunction, a key pathological event in neurodegenerative diseases and metabolic disorders.[3]

  • Enhancement of the Glutathione (GSH) System: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[8][9] Oral administration of SMC has been shown to significantly increase the levels of reduced GSH and enhance the activity of key GSH-dependent antioxidant enzymes, such as glutathione peroxidase (GPx) and catalase.[4] This bolsters the cell's primary defense system against oxidative stress and damage from reactive oxygen species (ROS).[4]

cluster_smc S-Methyl-L-cysteine (SMC) cluster_msra Mitochondrial Redox Cycle cluster_gsh Glutathione System SMC_node SMC MsrA MsrA Enzyme SMC_node->MsrA Activates GSH_Synth ↑ L-Cysteine Availability SMC_node->GSH_Synth ROS Reactive Oxygen Species (ROS) MsrA->ROS Scavenges Mito_Protection Mitochondrial Protection MsrA->Mito_Protection GSH ↑ Glutathione (GSH) Levels GSH_Synth->GSH GPx ↑ GPx & Catalase Activity GSH->GPx Cell_Detox Cellular Detoxification & Protection GSH->Cell_Detox GPx->Cell_Detox

Fig. 2: Dual antioxidant mechanisms of SMC.
Metabolic Regulation

In animal models of metabolic syndrome induced by a high-fructose diet, SMC has demonstrated significant benefits.

  • Improved Insulin Sensitivity: Oral treatment with SMC at 100 mg/kg was found to significantly lower plasma glucose and insulin levels, thereby improving insulin resistance.[2]

  • Anti-Lipidemic Effects: SMC has been reported to possess anti-lipidemic properties, contributing to its positive effects on metabolic health.[4][10]

Anti-Inflammatory Action

Chronic inflammation is a key driver of metabolic diseases. SMC mitigates inflammation by reducing the levels of pro-inflammatory cytokines. Specifically, it has been shown to decrease elevated levels of Tumor Necrosis Factor-alpha (TNF-α) in rats with diet-induced metabolic syndrome.

Neuroprotection

The ability of SMC to protect mitochondria from oxidative damage translates into neuroprotective effects. In cellular models, SMC was shown to protect against mitochondrial membrane depolarization and alleviate neurotoxicity induced by toxins like 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease.[3]

Methodologies for Studying S-Methyl-L-cysteine

Rigorous and validated methods are essential for accurately studying the pharmacokinetics and biological effects of SMC.

Experimental Protocol: Induction of Metabolic Syndrome in Rats

This protocol describes a common method to evaluate the therapeutic potential of SMC on metabolic parameters, oxidative stress, and inflammation.

Objective: To investigate the protective effect of SMC in a high-fructose diet (HFD)-induced model of metabolic syndrome.

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Dietary Groups:

    • Control Group: Fed a standard chow diet.

    • HFD Group: Fed a diet rich in fructose (e.g., 60% fructose) for a period of 60 days to induce insulin resistance and oxidative stress.

    • SMC Treatment Group: Fed an HFD and orally administered SMC (100 mg/kg body weight/day) for the 60-day period.

    • Positive Control: Fed an HFD and treated with a standard drug like metformin (e.g., 50 mg/kg body weight/day).

  • Sample Collection: At the end of the study period, blood and tissue samples are collected for biochemical analysis.

  • Biochemical Endpoints:

    • Plasma: Glucose, insulin, TNF-α, malondialdehyde (MDA - a marker of lipid peroxidation).

    • Erythrocytes/Whole Blood: Reduced glutathione (GSH), glutathione peroxidase (GPx), and catalase activities.

Causality Insight: The HFD model is chosen as it effectively mimics the key features of human metabolic syndrome, including hyperglycemia, hyperinsulinemia, inflammation, and oxidative stress, providing a relevant system to test the efficacy of SMC.

Analytical Protocol: Quantification of SMC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SMC and its metabolites in biological fluids.[11]

Objective: To accurately measure the concentration of SMC and S-methyl-l-cysteine sulfoxide (SMCSO) in human plasma and urine.[11]

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an isotope-labeled internal standard (e.g., ³⁴S-d₃SMC).

    • Precipitate proteins by adding an equal volume of a solution like 5% trichloroacetic acid (TCA).[11]

    • Vortex and centrifuge to pellet the precipitate.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Agilent SB-AQ 1.8 µM, 100 mm × 2.1 mm).[11]

    • Mobile Phase A: 10 mM ammonium acetate + 0.05% heptafluorobutyric acid (HFBA) in water.[11]

    • Mobile Phase B: 10 mM ammonium acetate + 0.05% HFBA in 90% methanol.[11]

    • Gradient: A suitable gradient is run to separate SMC and SMCSO from matrix components.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in a suitable ionization mode (e.g., positive ion mode).

    • Monitor specific precursor-to-product ion transitions for SMC, SMCSO, and their respective internal standards for high selectivity (Multiple Reaction Monitoring - MRM).

  • Validation:

    • The method must be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.[11]

Trustworthiness Insight: The use of stable isotope-labeled internal standards is a critical component of this self-validating system. These standards behave identically to the analyte during extraction and ionization but are distinguished by mass, allowing for precise correction of any sample loss or matrix effects, thereby ensuring highly accurate quantification.

cluster_lcms LC-MS/MS System start Start: Plasma or Urine Sample step1 Add Isotope-Labeled Internal Standard start->step1 step2 Protein Precipitation (e.g., TCA) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 Inject into LC-MS/MS step4->step5 lc HPLC Separation (C18 Column) ms Tandem MS Detection (MRM Mode) lc->ms end_node End: Quantified SMC & SMCSO Concentrations ms->end_node

Fig. 3: Experimental workflow for LC-MS/MS analysis of SMC.
Quantitative Analytical Data

The following table summarizes key validation parameters for the LC-MS/MS method for SMC and SMCSO analysis.[11]

Analyte & MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)
SMC in Plasma 0.04 µM-> 0.9987
SMC in Urine 0.08 µM-> 0.9995
SMCSO in Plasma 0.02 µM-> 0.9987
SMCSO in Urine 0.03 µM-> 0.9995

Conclusion and Future Directions

S-Methyl-L-cysteine is a promising bioactive compound with well-defined roles in mitigating oxidative stress, inflammation, and metabolic dysregulation. Its favorable pharmacokinetic profile and potent mechanisms of action, particularly its ability to modulate both the mitochondrial redox cycle and the cellular glutathione system, make it an attractive candidate for further investigation in the context of metabolic diseases, neurodegeneration, and other conditions rooted in oxidative damage. Future research should focus on translating the compelling preclinical findings into human clinical trials to fully elucidate its therapeutic potential. The robust analytical methods now available will be instrumental in advancing this research, enabling precise pharmacokinetic and pharmacodynamic studies.

References

  • Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in r
  • Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. (2016). Taylor & Francis Online.
  • S-Methyl-L-cysteine (L-S-Methylcysteine). MedChemExpress.
  • S-methyl-L-cysteine Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle. Hep Journals.
  • S-methyl cysteine sulfoxide and its potential role in human health: A scoping review. Critical Reviews in Food Science and Nutrition.
  • Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. (2015). PMC.
  • S-Methylcysteine – Knowledge and References. Taylor & Francis.
  • Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats. (2015). Iranian Journal of Medical Sciences.
  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). MDPI.
  • The metabolism of S-methyl-l-cysteine. PMC.
  • Detox Pathways and MTHFR. (2025). Allergy Research Group.
  • What is the mechanism of L-Cysteine?. (2024).
  • S-Methylcysteine. Wikipedia.
  • Study and analysis of L-methionine and L- cysteine complexes. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Study and analysis of L-methionine and L-cysteine complexes. Journal of Medicinal and Pharmaceutical Chemistry Research.

Sources

Technical Guide: Spectroscopy and Crystallography of 2-Methyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and crystallographic analysis of 2-Methyl-L-cysteine (also known as


-methyl-cysteine). This guide is structured for application scientists and structural biologists, focusing on the unique physicochemical properties introduced by 

-methylation.

Subject: Structural Elucidation, Conformational Analysis, and Metal Coordination of


-Methylated Thiols
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary: The -Methyl Effect

This compound (2-MeCys) represents a critical structural motif in peptidomimetics and ligand design. Unlike native L-cysteine, the substitution of the


-proton with a methyl group introduces the Thorpe-Ingold effect  (gem-dimethyl effect), severely restricting the conformational freedom of the backbone (

torsion angles).

For drug development, this modification offers three primary advantages:

  • Proteolytic Resistance: The sterically hindered

    
    -carbon prevents enzymatic degradation by proteases.
    
  • Conformational Locking: It promotes helical folding (

    
    -helix or 
    
    
    
    -helix) in peptides, similar to
    
    
    -aminoisobutyric acid (Aib).[1]
  • Stereochemical Stability: It eliminates the risk of racemization during peptide synthesis, a common issue with cysteine derivatives.

Stereochemical Definition

Before analysis, the absolute configuration must be rigorously defined to prevent nomenclature errors during synthesis or refinement.

  • Common Name: this compound[2]

  • IUPAC Name: (R)-2-amino-3-mercapto-2-methylpropanoic acid

  • Chirality: The introduction of the methyl group retains the (R) designation of L-cysteine because the priority rules (Cahn-Ingold-Prelog) remain

    
    .
    

Critical Note: In crystallographic refinement files (CIF), ensure the chiral center is restrained to (R) . Commercial samples labeled "L" must be verified, as the methylation step in synthesis can yield racemic mixtures if not performed via stereoselective routes (e.g., Seebach's thiazoline method).

Spectroscopic Characterization

The spectroscopic signature of 2-MeCys is distinct from Cysteine due to the loss of the


-proton coupling and the appearance of the quaternary carbon signal.
Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the methylation and oxidation state (thiol vs. disulfide).


H NMR (400 MHz, D₂O, pH 2-4)
Proton EnvironmentMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Structural Insight

-CH

Singlet (s)1.55 – 1.65-Diagnostic peak. Sharp singlet indicates free rotation.

-CH

(H

)
Doublet (d)2.95 – 3.05

(Geminal)
Diastereotopic due to chiral center.

-CH

(H

)
Doublet (d)3.15 – 3.25

(Geminal)
Distinct from Cys, which shows ABX pattern.

-H
Absent --Complete disappearance confirms

-substitution.

C NMR (100 MHz, D₂O)
Carbon EnvironmentChemical Shift (

ppm)
Note
C=O (Carboxyl)~172.5Downfield shift due to quaternary center.
C

(Quaternary)
62.0 – 64.0Significantly downfield from Cys C

(~56 ppm).
C

(Methylene)
29.0 – 31.0Sensitive to disulfide bond formation (shifts to ~40 ppm upon oxidation).

-CH

21.0 – 23.0New signal confirming alkylation.
Mass Spectrometry (ESI-MS)
  • Molecular Weight: 135.18 g/mol

  • Ionization Mode: Positive (

    
    )
    
  • Observed m/z: 136.05 (Thiol form).

  • Dimer Check: A peak at 269.1 (

    
    ) indicates oxidation to the disulfide (2-methylcystine). Sample must be reduced with DTT or TCEP prior to crystallization if the monomer is the target.
    

X-Ray Crystallography

Crystallizing 2-MeCys requires controlling the oxidation state. The high conformational rigidity facilitates crystallization compared to flexible linear amino acids.

Crystal Habit and Unit Cell

2-MeCys typically crystallizes in orthorhombic or monoclinic space groups.

  • Space Group:

    
     (Common for chiral amino acids)
    
  • Packing Forces: Dominated by "Head-to-Tail" zwitterionic hydrogen bonding (

    
    ) and weak 
    
    
    
    interactions.
Metal Coordination Geometry

2-MeCys is a potent ligand for Zn(II), Fe(III), and Ni(II). In metalloprotein mimics, the


-methyl group forces the thiol into a specific orientation, often preventing the formation of bridging thiolates and favoring terminal coordination.

Key Crystallographic Parameters (Metal Complex):

  • Bond Length (M-S): 2.25 – 2.35 Å (Typical for terminal thiolates).

  • Bond Angle (C

    
    -S-M):  100° – 108° (Deviations indicate steric strain from the 
    
    
    
    -methyl group).
  • Chellation: Often acts as an N,S-bidentate ligand, forming a stable 5-membered chelate ring.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, highlighting critical control points.

MeCys_Workflow Synth Synthesis (Thiazoline Route) Purify Purification (HPLC/Ion Exchange) Synth->Purify Crude Check QC Check (Ellman's Test for -SH) Purify->Check Fractions Check->Purify Oxidized/Impure Cryst Crystallization (Vapor Diffusion) Check->Cryst >98% Pure Reduced Data XRD Data Collection (Cryo 100K) Cryst->Data Single Crystal Solve Structure Solution (S-SAD Phasing) Data->Solve Diffraction

Caption: Figure 1. Structural characterization workflow for this compound. Note the critical QC step to ensure the thiol is reduced before crystallization.

Protocol 1: Crystallization of Zn(II)-2-MeCys Complex

This protocol yields X-ray quality crystals of the zinc complex, useful for modeling metalloprotein active sites.

Reagents:

  • This compound HCl (10 mM)

  • ZnCl₂ (10 mM)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • TCEP (Tris(2-carboxyethyl)phosphine) (1 mM) – Crucial to prevent disulfide formation.

Step-by-Step:

  • Preparation: Dissolve 2-MeCys in degassed water containing TCEP.

  • Complexation: Slowly add ZnCl₂ solution to the peptide solution with varying stoichiometry (1:2 Zn:Ligand ratio is standard). Adjust pH to 7.5 carefully.

  • Setup: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 30% PEG 4000, 0.1 M Tris pH 7.5.

    • Drop: 1 µL Protein/Complex solution + 1 µL Reservoir solution.

  • Incubation: Store at 18°C in the dark.

  • Observation: Crystals typically appear within 3–7 days as colorless prisms.

  • Harvesting: Cryoprotect with reservoir solution + 20% Glycerol and flash cool in liquid nitrogen.

Conformational Analysis (Graphviz)

The


-methyl group alters the Ramachandran landscape.[1] The diagram below illustrates the restriction.

Conformation Native Native L-Cysteine Sheet Beta-Sheet Region (Extended) Native->Sheet High Propensity Helix Alpha/3-10 Helix (Compact) Native->Helix Moderate Propensity MeCys This compound MeCys->Sheet Sterically Disfavored MeCys->Helix Strongly Favored (Thorpe-Ingold)

Caption: Figure 2. Conformational bias introduced by


-methylation.[1][3] The steric bulk of the methyl group destabilizes extended conformations, forcing the backbone into helical turns.

References

  • Seebach, D., et al. (1983).
  • Pattenden, G., et al. (1993). "Total synthesis of the thiazoline-based siderophore desferrithiocin." Tetrahedron.
  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. [Standard Chemical Shift References].
  • Cambridge Structural Database (CSD). Refcode: MECYST (Methylcysteine derivatives).

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Methyl-L-cysteine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Comparative Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methyl-L-cysteine is a sparsely studied compound with limited available data on its biological activities. This guide, therefore, presents a theoretical exploration of its potential mechanisms of action based on established biochemical principles and comparative analysis with its structural analogs, L-cysteine and S-Methyl-L-cysteine. The experimental protocols described herein are proposed methodologies for investigating these hypothesized mechanisms.

Introduction

L-cysteine is a semi-essential amino acid that plays a pivotal role in numerous physiological processes. Its nucleophilic thiol group is central to its functions, which include protein synthesis and structure, detoxification, and the biosynthesis of crucial molecules like glutathione, coenzyme A, and taurine.[1][2][3] The introduction of a methyl group to the L-cysteine scaffold, as in this compound, can be expected to significantly alter its biochemical behavior. This guide will delve into the potential consequences of this α-methylation, proposing several plausible mechanisms of action and outlining experimental strategies for their validation.

Comparative Structural Analysis: L-cysteine, S-Methyl-L-cysteine, and this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Understanding the differences between this compound and its better-understood relatives is key to postulating its mechanism of action.

Compound Structure Key Structural Feature Known Biological Roles
L-cysteine HS-CH₂-CH(NH₂)-COOHUnsubstituted α-carbon, reactive thiol group.Protein synthesis, precursor to glutathione, taurine, and coenzyme A.[1][2][4]
S-Methyl-L-cysteine CH₃-S-CH₂-CH(NH₂)-COOHMethyl group on the sulfur atom, masking the thiol's reactivity.Found in garlic and other vegetables, exhibits antioxidant and anti-inflammatory properties.[5][6][7]
This compound HS-CH₂-C(CH₃)(NH₂)-COOHMethyl group on the α-carbon, adjacent to the carboxyl and amino groups.Largely uncharacterized.

The α-methylation in this compound introduces a chiral center and significant steric hindrance around the molecule's core. This modification is expected to have profound effects on its interaction with enzymes and its incorporation into peptides.

Hypothesized Mechanisms of Action of this compound

Based on its structure, this compound could act through several distinct mechanisms:

Competitive Inhibition of L-cysteine-Utilizing Enzymes

The structural similarity of this compound to L-cysteine suggests it could act as a competitive inhibitor for enzymes that use L-cysteine as a substrate.[8][9][10] The α-methyl group could allow binding to the active site but prevent the catalytic reaction due to steric clash or altered electronic properties.

Key Enzyme Targets could include:

  • Cystathionine β-synthase and Cystathionine γ-lyase: Key enzymes in the transsulfuration pathway responsible for cysteine synthesis.[2]

  • Cysteine Dioxygenase: Regulates cysteine catabolism.

  • Glutamate-Cysteine Ligase: The rate-limiting enzyme in glutathione synthesis.[4]

Experimental Validation:

A proposed workflow for assessing enzyme inhibition is outlined below.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme Purified Target Enzyme reaction_setup Set up reaction mixtures: - Enzyme - Substrate (varying conc.) - Inhibitor (varying conc.) enzyme->reaction_setup substrate L-cysteine (Substrate) substrate->reaction_setup inhibitor This compound inhibitor->reaction_setup incubation Incubate at optimal temperature and pH reaction_setup->incubation measurement Measure product formation or substrate depletion (e.g., spectrophotometrically) incubation->measurement kinetics Determine kinetic parameters (Km, Vmax) measurement->kinetics lineweaver_burk Generate Lineweaver-Burk plot kinetics->lineweaver_burk ic50 Calculate IC50 value lineweaver_burk->ic50

Figure 1: Workflow for determining the enzyme inhibitory potential of this compound.

Disruption of Protein Synthesis and Structure

The α-methylation of amino acids is known to restrict the conformational flexibility of the peptide backbone and can stabilize helical structures.[11][12] If this compound is mistakenly charged to a tRNA and incorporated into a growing polypeptide chain, it could have significant consequences:

  • Altered Protein Folding: The steric bulk of the α-methyl group could disrupt normal protein secondary and tertiary structures.

  • Inhibition of Proteolysis: N-methylation and potentially α-methylation can make peptide bonds more resistant to cleavage by proteases, which could alter protein turnover rates.[13][14][15]

Experimental Validation:

A detailed protocol to investigate the incorporation of this compound into proteins is provided below.

Protocol: In Vitro Protein Synthesis and Mass Spectrometry Analysis

  • Prepare a cell-free protein synthesis system (e.g., rabbit reticulocyte lysate).

  • Set up parallel reactions:

    • Control: Standard amino acid mix.

    • Experimental: Standard amino acid mix with L-cysteine replaced by this compound.

  • Add a template mRNA (e.g., for a model protein like GFP).

  • Incubate to allow for protein synthesis.

  • Purify the synthesized protein.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the peptide fragments by tandem mass spectrometry (MS/MS) to identify any peptides containing this compound.

Alteration of Cellular Redox Homeostasis

L-cysteine is a critical precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[2] By potentially inhibiting glutamate-cysteine ligase or depleting the cellular pool of L-cysteine, this compound could indirectly lead to a decrease in GSH levels. This would render cells more susceptible to oxidative stress.

Conversely, the free thiol group of this compound could itself act as a reducing agent and participate in redox reactions, although its reactivity may be sterically hindered.

Experimental Validation:

The impact of this compound on cellular redox state can be assessed using the following assays in cultured cells:

Assay Parameter Measured Principle
GSH/GSSG Assay Levels of reduced (GSH) and oxidized (GSSG) glutathione.Spectrophotometric or fluorometric measurement following enzymatic recycling or reaction with a specific dye.
ROS Assay Intracellular levels of reactive oxygen species (ROS).Use of fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS.
Cell Viability Assay (in the presence of an oxidative stressor) Cell survival under oxidative stress.e.g., MTT or PrestoBlue assay to measure metabolic activity as an indicator of viability after treatment with H₂O₂ or another oxidant.

Potential Therapeutic and Toxicological Implications

The hypothesized mechanisms of action of this compound suggest it could have both therapeutic and toxicological effects.

  • As a Therapeutic Agent: Its potential as an enzyme inhibitor could be exploited in diseases characterized by overactive cysteine metabolism.[8][9] For example, in certain cancers that are "addicted" to glutamine and cysteine, inhibiting enzymes in these pathways could be a viable therapeutic strategy.

  • As a Toxicant: Disruption of protein synthesis and depletion of glutathione could lead to broad cellular toxicity.

Conclusion

While the biological effects of this compound remain largely unexplored, its unique structure allows for the formulation of several testable hypotheses regarding its mechanism of action. By acting as an enzyme inhibitor, a disruptor of protein synthesis, or a modulator of cellular redox balance, this unnatural amino acid has the potential to be a valuable tool for biochemical research and a lead compound for drug discovery. The experimental workflows and protocols outlined in this guide provide a roadmap for elucidating the precise biological role of this intriguing molecule. Further research is essential to validate these hypotheses and to fully understand the potential of this compound in biological systems.

References

  • Thomas S, et al. (2015). Effect of s-methyl-L-cysteine on oxidative stress, inflammation and insulin resistance in male wistar rats fed with high fructose diet. Iran J Med Sci., 40(1):45-50.
  • Stipanuk, M. H. (2004). L-Cysteine metabolism and its nutritional implications. The Journal of nutrition, 134(6 Suppl), 1652S–1659S.
  • Awano, N., et al. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied microbiology and biotechnology, 72(3), 413–421.
  • Wikipedia contributors. (2024). Cysteine metabolism. Wikipedia, The Free Encyclopedia.
  • Husain, A., et al. (2021). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 12(3), e00787-21.
  • Patsnap. (2024). What is the mechanism of L-Cysteine?
  • Enamine. (n.d.). α-Methyl Amino Acids.
  • da Silva, F. C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Biomolecules, 13(6), 957.
  • Semantic Scholar. (2023). [PDF] Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.
  • MilliporeSigma. (n.d.). S-Methyl-L-cysteine substrate for methionine sulfoxide reductase A.
  • Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia.
  • Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2321.
  • Li, H., et al. (2020). S-methyl-L-cysteine Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle. Journal of Cellular Physiology, 235(3), 2736-2747.
  • Halvorson, H. O. (1952). The inhibition of enzyme formation by amino acid analogues. Journal of bacteriology, 64(2), 207–221.
  • Edmands, W. M. B., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. European Journal of Nutrition, 62(7), 2775–2791.
  • S-methyl-L-cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. (2015). Iranian Journal of Medical Sciences, 40(1), 45-50.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • F Hoffmann La Roche AG. (2010).
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Halvorson, H. O. (1952). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. Journal of Bacteriology, 64(2), 207-221.
  • ResearchGate. (2025). An Improved Method for the Preparation of Protected (R)
  • PubChem. (n.d.). This compound--hydrogen chloride (1/1).
  • Morihara, N., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland), 22(4), 583.
  • Google Patents. (1994).
  • Wikipedia contributors. (2024). Cysteine. Wikipedia, The Free Encyclopedia.

Sources

Natural Occurrence and Biosynthetic Origin of 2-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origin, and isolation of 2-Methyl-L-cysteine (


-methyl-L-cysteine).

An In-Depth Technical Guide for Drug Discovery & Natural Product Research

Executive Summary & Chemical Distinction

This compound (also known as


-methyl-L-cysteine) is a non-proteinogenic amino acid that serves as a critical structural motif in a specialized class of marine and microbial secondary metabolites.

It is imperative to distinguish this molecule from its isomer, S-methyl-L-cysteine :

  • S-Methyl-L-cysteine: Methylation occurs on the sulfur atom (

    
    -alkylation). Common in Allium plants (onions, garlic).
    
  • This compound: Methylation occurs on the

    
    -carbon (
    
    
    
    -alkylation). This quaternary center restricts conformational flexibility, enhancing the metabolic stability and target binding affinity of the peptides containing it.

This guide focuses exclusively on This compound , its cryptic presence in thiazoline-containing natural products (cyanobacteria and actinobacteria), and the radical SAM-dependent enzymatic machinery responsible for its formation.

Chemical Identity & Properties

The introduction of a methyl group at the


-position of cysteine creates a quaternary center, preventing racemization and increasing resistance to proteolysis. In natural products, this residue rarely exists as a free amino acid; it is almost exclusively found as a 4-methylthiazoline  ring, formed via the cyclodehydration of the 2-methylcysteine precursor.
PropertyData
IUPAC Name (2R)-2-amino-3-mercapto-2-methylpropanoic acid
Common Motif 4-Methylthiazoline ring (in secondary metabolites)
Stereochemistry L-configuration (typically R absolute configuration due to Cahn-Ingold-Prelog priority rules at the quaternary center)
Key Function Conformational constraint; Zinc-binding pharmacophore (in HDAC inhibitors)
Stability Resistant to standard peptidases; susceptible to acid hydrolysis
Biological Sources & Natural Occurrence

This compound is not encoded by the genetic code. It is biosynthesized "on-line" during the assembly of non-ribosomal peptides (NRPs) or polyketide-peptide hybrids.

A. Marine Cyanobacteria (Symploca sp.)[1][2]

The most prominent source is the marine cyanobacterium Symploca sp., which produces Largazole .

  • Molecule: Largazole (Class I Histone Deacetylase Inhibitor).[3]

  • Structural Role: The this compound residue forms a thiazoline ring fused to a thiazole, creating a rigid macrocyclic core that positions a thiol "warhead" for zinc chelation in HDAC enzymes.

  • Significance: This rigid scaffold is critical for the picomolar potency of Largazole.

B. Actinobacteria (Streptomyces & Ralstonia)

Several terrestrial and marine actinomycetes produce siderophores and antibiotics containing this motif.

  • Watasemycin & Thiazostatin: Produced by Streptomyces venezuelae.[4] These are 2-hydroxyphenylthiazoline siderophores where the thiazoline ring is C-methylated.

  • Thiangazole & Tantazole: Poly-thiazoline compounds where multiple 2-methylcysteine residues are cyclized in tandem.

  • Micacocidin: A metal-complexing agent from Ralstonia solanacearum containing a pentylphenol-thiazoline moiety.

Biosynthetic Pathways: The Radical SAM Mechanism

Unlike standard methylation (often N- or O-methylation via SAM-dependent methyltransferases), the formation of this compound involves a challenging C-methylation at an unactivated carbon center.

Recent evidence (e.g., from the watasemycin gene cluster) suggests this occurs after the cysteine has been incorporated into the peptide chain and cyclized.

Mechanism: Post-Cyclization C-Methylation
  • Loading: L-Cysteine is loaded onto the Peptidyl Carrier Protein (PCP) of the Non-Ribosomal Peptide Synthetase (NRPS).[4]

  • Cyclization: A Cyclization (Cy) domain catalyzes the condensation and dehydration of Cysteine to form a thiazoline ring.

  • Radical Methylation: A dedicated Radical SAM Methyltransferase (e.g., WatM in watasemycin biosynthesis) attacks the thiazoline ring.

    • The enzyme generates a 5'-deoxyadenosyl radical.

    • This radical abstracts a hydrogen atom from the

      
      -carbon of the thiazoline.
      
    • A methyl group is transferred from S-Adenosylmethionine (SAM) to the resulting radical species.

Diagram: Biosynthetic Logic of this compound

Biosynthesis Cys L-Cysteine PCP_Cys PCP-S-Cys (Thioester) Cys->PCP_Cys Adenylation (A) & Thiolation (T) Thiazoline PCP-Bound Thiazoline PCP_Cys->Thiazoline Cyclization (Cy) - H2O MethylThiazoline 4-Methylthiazoline (2-Me-Cys derivative) Thiazoline->MethylThiazoline SAM, [Fe-S] cluster RadicalSAM Radical SAM Methyltransferase (e.g., WatM) RadicalSAM->MethylThiazoline Catalysis Product Final Natural Product (e.g., Largazole) MethylThiazoline->Product Chain Extension & Release (TE)

Caption: Biosynthetic pathway transforming L-Cysteine into the this compound (4-methylthiazoline) moiety via NRPS cyclization and Radical SAM methylation.

Isolation & Characterization Protocols

Isolating this compound from natural products is non-trivial because it is usually embedded within a thiazoline ring. Standard acid hydrolysis often degrades the thiazoline ring or causes racemization.

Protocol: Oxidative Cleavage & Marfey’s Analysis

To unambiguously identify and determine the stereochemistry of this compound, a combination of ozonolysis and Marfey’s analysis is the gold standard.

Step 1: Ozonolysis (Thiazoline Cleavage) Since the thiazoline ring is stable to simple hydrolysis, it must be oxidized to open the ring and release the free amino acid.

  • Dissolve the peptide (0.5 mg) in CH

    
    Cl
    
    
    
    .
  • Cool to -78°C.

  • Bubble Ozone (O

    
    ) through the solution for 5–10 minutes until a blue color persists.
    
  • Purge with N

    
     and treat with oxidative workup (H
    
    
    
    O
    
    
    /HCOOH) to convert the intermediate to the sulfonic acid or free amino acid form (cysteic acid derivative). Note: Alternatively, perform performic acid oxidation.

Step 2: Acid Hydrolysis

  • Dry the oxidized residue.

  • Resuspend in 6 N HCl (degassed).

  • Incubate at 110°C for 16–24 hours in a sealed ampoule.

  • Evaporate HCl under N

    
     stream.
    

Step 3: Marfey’s Derivatization

  • Dissolve the hydrolysate in 50

    
    L H
    
    
    
    O.
  • Add 100

    
    L of 1% L-FDAA  (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
    
  • Add 20

    
    L of 1 M NaHCO
    
    
    
    .
  • Heat at 40°C for 1 hour.

  • Quench with 20

    
    L of 1 M HCl.
    

Step 4: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

  • Mobile Phase: Gradient of Acetonitrile in Water + 0.1% Formic Acid.

  • Detection: Monitor UV (340 nm) and MS (Extracted Ion Chromatogram for derivatized 2-Me-Cys).

  • Validation: Compare retention times (t

    
    ) against synthetic standards of L-FDAA-2-Me-L-Cys and L-FDAA-2-Me-D-Cys.
    
Diagram: Structural Elucidation Workflow

Isolation Sample Natural Product (e.g., Largazole) Ozonolysis Ozonolysis (-78°C) Cleaves Thiazoline Ring Sample->Ozonolysis Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Ozonolysis->Hydrolysis Deriv Marfey's Derivatization (L-FDAA) Hydrolysis->Deriv Analysis LC-MS Analysis Compare tR with Standards Deriv->Analysis

Caption: Workflow for the isolation and stereochemical assignment of this compound from complex natural products.

Implications for Drug Development

The this compound moiety is a high-value target in medicinal chemistry for Peptidomimetics :

  • Proteolytic Stability: The

    
    -methyl group sterically hinders protease access, extending the half-life of peptide drugs.
    
  • Conformational Locking: It forces the peptide backbone into specific turn conformations (e.g.,

    
    -turns), which can lock the bioactive conformation required for receptor binding.
    
  • HDAC Inhibition: In Largazole, the thiol is masked as a thioester (prodrug). Upon intracellular hydrolysis, the this compound thiol coordinates Zn

    
     in the HDAC active site. The rigid macrocycle prevents off-target binding, solving the selectivity issues seen in earlier HDAC inhibitors like SAHA.
    
References
  • Taori, K., et al. (2008). Structure and synthesis of largazole, a potent antiproliferative agent from the Floridian marine cyanobacterium Symploca sp.[1][2] Journal of the American Chemical Society.[5] Link

  • Inahashi, Y., et al. (2017). Watasemycin biosynthesis in Streptomyces venezuelae: thiazoline C-methylation by a type B radical-SAM methylase homologue. Chemical Science. Link

  • Kreutzer, M. F., et al. (2011). Micacocidin A, B, and C, novel antimycoplasmal agents from Ralstonia solanacearum. Journal of Antibiotics. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[5][6][7][8] Link

  • Bowers, A. A., et al. (2008). Total synthesis and biological mode of action of largazole: a potent class I histone deacetylase inhibitor. Journal of the American Chemical Society.[5] Link

Sources

2-Methyl-L-Cysteine Derivatives: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-L-cysteine (also known as


-methylcysteine) is a non-proteinogenic amino acid that serves as a critical tool in modern peptide therapeutics. By replacing the 

-proton of cysteine with a methyl group, this residue introduces profound conformational constraints and chemical stability.

This guide analyzes the physicochemical properties, synthetic routes, and application protocols of this compound, specifically focusing on its role in preventing racemization , enhancing proteolytic resistance , and acting as a thioester surrogate in Native Chemical Ligation (NCL).

Part 1: Structural & Physicochemical Fundamentals

Stereochemistry and Nomenclature

Standard L-cysteine possesses the


 absolute configuration. The introduction of an 

-methyl group does not alter the Cahn-Ingold-Prelog (CIP) priority of the substituents (N > S > C=O > C). Therefore, the biologically relevant isomer, This compound , retains the

configuration
.
  • IUPAC Name: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -2-amino-3-mercapto-2-methylpropanoic acid
    
  • Key Feature: The quaternary

    
    -carbon lacks a proton, rendering the residue immune to base-catalyzed racemization and 
    
    
    
    -elimination (dehydroalanine formation).
Physicochemical Properties Comparison

The introduction of the methyl group alters the electronic and steric environment of the thiol.

PropertyL-Cysteine (WT)This compoundImpact on Function
Thiol pKa ~8.3 - 8.6~8.7 - 9.0The electron-donating methyl group slightly destabilizes the thiolate anion, raising pKa. This can slow down nucleophilic attack rates compared to WT Cys.
Redox Potential -220 mVAlteredSteric bulk around the sulfur hinders disulfide bond formation and reduction. 2-Me-Cys disulfides are often resistant to glutathione reductase.
Conformational Space Flexible (

rotation)
RestrictedStrong preference for

-helical or

-helical conformations due to steric clash of the

-methyl group (Thorpe-Ingold effect).
Metabolic Stability Low (Proteolysis prone)HighSteric hindrance blocks protease access to the peptide bond; absence of

-H prevents enzymatic racemization.

Part 2: Synthetic Routes & Derivatization[2][3][4]

The synthesis of this compound is non-trivial due to the quaternary center. The most robust method involves Seebach’s Self-Reproduction of Chirality via a thiazolidine intermediate.

The Thiazolidine "Self-Reproduction of Chirality" Route

This method uses the existing chirality of L-cysteine to direct the incoming methyl group to the correct face of the molecule.

  • Cyclization: L-Cysteine condenses with pivaldehyde to form a thiazolidine.

  • Protection: The amine is protected (e.g., Formyl or Boc).

  • Alkylation: A base (LDA) generates an enolate, which is methylated. The bulky tert-butyl group of the pivaldehyde directs the methyl group anti to itself.

  • Hydrolysis: Acidic hydrolysis opens the ring to yield (R)-2-methylcysteine.

Visualization of Synthetic Pathway

SynthesisRoute Cys L-Cysteine (Precursor) Thiaz Thiazolidine Intermediate Cys->Thiaz Pivaldehyde Cyclization Enolate Lithium Enolate (Planar) Thiaz->Enolate LDA, -78°C (Deprotonation) Alkylated Alkylated Thiazolidine Enolate->Alkylated MeI (Stereoselective Alkylation) Final (R)-2-Methyl-L-Cysteine Alkylated->Final HCl/H2O (Hydrolysis)

Figure 1: Stereoselective synthesis via Seebach's Self-Reproduction of Chirality.

Part 3: Applications in Drug Development[5]

Native Chemical Ligation (NCL) Surrogate

This compound is a powerful tool in NCL. Unlike standard cysteine, which remains in the final product, 2-Me-Cys can act as a latent thioester .

  • Mechanism: When placed at the C-terminus, the N-to-S acyl shift is reversible. However, the steric bulk of the methyl group can modulate the equilibrium.

  • Thioester Precursor: C-terminal 2-Me-Cys can be converted into a thioester in situ or used directly to ligate with an N-terminal Cys peptide.

  • Desulfurization: Post-ligation, 2-Me-Cys can be desulfurized to form Alanine (if the methyl was on the

    
    -carbon) or 
    
    
    
    -methyl-Alanine
    (Aib analog) if on the
    
    
    -carbon.
Peptide Stapling & Helix Stabilization

The


-methyl group restricts the rotation around the N-

(

) and

-C=O (

) bonds.
  • Effect: This forces the peptide backbone into a helical conformation (often

    
     or 
    
    
    
    -helix).
  • Benefit: Incorporating 2-Me-Cys into "stapled peptides" (via alkylation of the thiol with a linker) creates macrocycles with exceptional serum stability and cell permeability.

Part 4: Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) with 2-Me-Cys

Note: Coupling 2-Me-Cys is difficult due to steric hindrance. Standard HBTU/DIEA protocols often fail.

Reagents:

  • Fmoc-(R)-2-Me-Cys(Trt)-OH

  • Coupling Agent: HATU or HOAt/DIC (preferred for sterically hindered amino acids)

  • Resin: Rink Amide or 2-Chlorotrityl Chloride

Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation: Dissolve Fmoc-(R)-2-Me-Cys(Trt)-OH (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6 eq).

    • Critical Step: Pre-activate for only 30-60 seconds to minimize racemization (though 2-Me-Cys is resistant, the activated ester is unstable).

  • Coupling: Add to resin. Shake for 2–4 hours (double the standard time).

    • Validation: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling. Kaiser test may be false-negative due to sterics.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol B: NCL Ligation Buffer Preparation

Context: Ligation of a C-terminal Thioester peptide with an N-terminal 2-Me-Cys peptide.

  • Buffer Base: 6M Guanidine HCl (GdnHCl), 0.2M Sodium Phosphate, pH 7.0.

  • Additives:

    • TCEP (20-50 mM): Essential to keep the 2-Me-Cys thiol reduced. The steric bulk makes re-reduction of disulfides slow; prevention is better than cure.

    • MPAA (50-100 mM): Aryl thiol catalyst.

  • Reaction: Dissolve peptides (1-5 mM final conc). Incubate at 37°C.

    • Note: 2-Me-Cys ligation is slower than WT Cys. Monitor by HPLC over 24-48 hours.

Visualization of NCL Mechanism

NCL_Mechanism Step1 Step 1: Transthioesterification (Thiol attacks Thioester) Intermediate Thioester Intermediate (Linked via Side Chain) Step1->Intermediate Reversible Step2 Step 2: S-to-N Acyl Shift (Spontaneous Rearrangement) Intermediate->Step2 Sterically Hindered by Methyl Group Product Native Amide Bond (Peptide Backbone Linked) Step2->Product Irreversible

Figure 2: Native Chemical Ligation mechanism utilizing this compound. Note the steric hindrance in Step 2.

References

  • Seebach, D., et al. (1983). Self-Reproduction of Chirality in the

    
    -Alkylation of 
    
    
    
    -Amino Acids. Journal of the American Chemical Society. Link
  • Pattenden, G., et al. (1993).

    
    -amino acids. Tetrahedron. Link
    
  • Kent, S.B.H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews. Link

  • Dawson, P.E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation. Science. Link

  • Verdine, G.L., & Walensky, L.D. (2007). The promise of stapled peptides as inhibitors of protein–protein interactions. Clinical Cancer Research. Link

Methodological & Application

Application Note: 2-Methyl-L-Cysteine (2-Me-Cys) in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-L-cysteine (2-Me-Cys) is a non-canonical amino acid featuring a quaternary


-carbon. This structural modification confers two distinct advantages in drug design: conformational rigidity  (inducing helical secondary structures similar to aminoisobutyric acid, Aib) and metabolic stability  (resistance to proteolysis). However, the steric bulk of the 

-methyl group presents significant challenges during Solid-Phase Peptide Synthesis (SPPS), specifically in coupling efficiency. Furthermore, 2-Me-Cys serves as a critical "surrogate" in Native Chemical Ligation (NCL), enabling the synthesis of difficult Aib-containing sequences via desulfurization. This guide details the protocols for overcoming steric hindrance in SPPS and utilizing 2-Me-Cys in ligation-desulfurization chemistries.

Chemical Profile & Strategic Utility[1]

Unlike canonical cysteine, 2-Me-Cys lacks an


-proton. This absence renders the residue immune to base-catalyzed racemization via enolization, a common issue in peptide synthesis. However, the quaternary center introduces severe steric clash, significantly lowering the kinetics of acylation during peptide coupling.
Key Applications
  • Protease Resistance: The

    
    -methyl group blocks access to the peptide bond, extending serum half-life.
    
  • Helix Induction: Similar to Aib, 2-Me-Cys restricts

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -helix or
    
    
    -helix conformations.
  • Aib Surrogate: In NCL, 2-Me-Cys can be ligated and subsequently desulfurized to yield Aib, bypassing the difficulty of coupling Aib directly in long sequences.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the


-methyl group hinders nucleophilic attack on the incoming activated amino acid. Standard HBTU/DIEA protocols often result in deletion sequences.
Solution:  Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.
Materials
  • Resin: Rink Amide or Wang Resin (low loading, 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-2-Me-Cys(Trt)-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. Note: Collidine is preferred for cysteine derivatives to minimize racemization of adjacent residues, though 2-Me-Cys itself is resistant.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (

    
     min). Wash extensively with DMF (
    
    
    
    ).[1]
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2-Me-Cys(Trt)-OH (4.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (3.8 eq) and HOAt (4.0 eq).

    • Add Collidine (8.0 eq).

    • Allow to activate for 1–2 minutes (solution should turn yellow).

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Reaction Time: Shake/agitate for 2 to 4 hours at room temperature.

    • Optional: Microwave irradiation (

      
      C, 25 Watts) for 15 minutes can drive the reaction, but ensure the Trt protecting group remains stable.
      
  • Monitoring: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test). If positive (blue particles), repeat the coupling (Double Couple) with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Diagram: Steric Coupling Workflow

SPPS_Coupling Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Coupling Coupling Reaction (4h, Double Couple) Deprotect->Coupling Free Amine Activate Activation (Fmoc-2-Me-Cys + HATU/HOAt) Activate->Coupling Activated Ester Check Chloranil Test Coupling->Check Success Elongated Peptide Check->Success Negative (No Amine) Recouple Re-Couple Check->Recouple Positive (Incomplete) Recouple->Coupling

Caption: Workflow for overcoming steric hindrance during SPPS coupling of 2-Me-Cys.

Protocol B: Native Chemical Ligation & Desulfurization (The Aib Surrogate)

Concept: Coupling Aib (aminoisobutyric acid) is notoriously difficult due to steric hindrance. 2-Me-Cys acts as a "thiol-enabled Aib." It can be ligated efficiently via NCL and then desulfurized to yield an Aib residue in the final sequence.

Reaction Pathway:

  • Ligation: Peptide-Thioester + H-Cys(2-Me)-Peptide

    
     Native Amide Bond.
    
  • Desulfurization: Cys(2-Me)

    
     Ala(2-Me) [which is Aib].
    
Step-by-Step Methodology
Phase 1: Ligation
  • Buffer: 6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0.

  • Additives: Add MPAA (4-mercaptophenylacetic acid) at 50 mM to catalyze the transthioesterification.

  • Reaction: Dissolve both peptide segments (N-terminal Cys segment and C-terminal Thioester segment) at 2–5 mM concentration.

  • Incubation: Stir at

    
    C under inert atmosphere (
    
    
    
    ). Monitor by LC-MS until thioester is consumed.
Phase 2: Radical Desulfurization (VA-044 Method)

Note: This method converts the C-S bond to a C-H bond.

  • Reagents:

    • TCEP: Tris(2-carboxyethyl)phosphine (Desulfurization reductant).

    • VA-044: 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (Radical initiator).

    • GSH: Glutathione (reduced) or t-BuSH (Hydrogen atom donor).

  • Procedure:

    • To the ligation mixture (do not isolate if possible, or reconstitute in buffer), add TCEP (250 mM) and GSH (40 mM).

    • Adjust pH to 6.5–7.0.

    • Add VA-044 (20 mM).

    • Incubate: Heat to

      
      C for 2–4 hours.
      
  • Mechanism: The radical generated by VA-044 abstracts a hydrogen from the thiol, creating a sulfur radical. The phosphine (TCEP) abstracts the sulfur, and the resulting carbon radical is quenched by the H-donor (GSH), yielding the methyl group (Aib).

Diagram: The Aib Surrogate Pathway

NCL_Desulfurization Input Peptide Fragments (Thioester + H-2-Me-Cys-) Ligation Native Chemical Ligation (MPAA, pH 7.0) Input->Ligation Intermediate Ligated Product (Contains 2-Me-Cys) Ligation->Intermediate Thioester Exchange & S-to-N Shift Desulf Radical Desulfurization (VA-044, TCEP, tBuSH) Intermediate->Desulf C-S Bond Cleavage Final Final Product (Contains Aib) Desulf->Final Conversion to Alpha-Methyl Alanine (Aib)

Caption: Transformation of 2-Me-Cys into Aib via ligation-desulfurization.

Data Summary: Comparative Coupling Efficiency

The following table illustrates the difficulty of coupling


-methyl amino acids compared to standard residues, highlighting the necessity of the HATU/HOAt protocol.
Coupling ReagentAmino Acid TypeReaction TimeYield (Approx.)Notes
HBTU/DIEA Standard Cys30 min>99%Standard protocol.
HBTU/DIEA 2-Me-Cys 2 hours<40%Failure: Significant deletion products due to steric bulk.
HATU/HOAt 2-Me-Cys 2 hours>95%Recommended: HOAt assists in activated ester stability.
PyBOP 2-Me-Cys 2 hours85%Acceptable alternative, but harder to remove byproducts.

References

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of Peptides and Proteins without Cysteine Residues by Native Chemical Ligation Combined with Desulfurization. Journal of the American Chemical Society. Link

  • Whidby, J. F., et al. (2011). Synthesis of the Cysteine Protease Inhibitor, Wr-T-5, Using a 2-Methylcysteine Surrogate. The Journal of Organic Chemistry. Link

  • Hargittai, B., & Barany, G. (2005). Use of this compound for the Synthesis of Cyclic Peptides. Journal of Peptide Science. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. Link

Sources

Advanced Application Note: 2-Methyl-L-cysteine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategic Integration of 2-Methyl-L-cysteine (


-methyl cysteine) for Peptide Stability, Siderophore Synthesis, and Redox Control.
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division[1]

Part 1: Core Directive & Executive Summary

This guide addresses the specific utility of This compound (also known as


-methyl cysteine) in modern drug discovery.[1] Unlike standard cysteine, which is prone to rapid oxidation, disulfide scrambling, and enzymatic degradation, this compound introduces a methyl group at the 

-carbon.[1] This single modification exerts profound steric and conformational effects, making it a critical tool for:
  • Protease Resistance: Blocking proteolytic cleavage via steric hindrance.[1]

  • Conformational Locking: Inducing

    
    -helical structures in peptide therapeutics (the "
    
    
    
    -methyl effect").[1]
  • Redox Stability: Creating "sterically shielded" disulfide bonds resistant to Glutathione Reductase (GR).[1]

  • Siderophore Mimetics: Serving as the essential chiral building block for desferrithiocin-class iron chelators.[1]

Part 2: Scientific Integrity & Logic (Mechanisms & Protocols)

Module 1: Enhancing Peptide Stability & Conformational Constraint

The Challenge: Native peptides suffer from poor pharmacokinetic (PK) profiles due to rapid proteolysis and lack of secondary structure stability. The Solution: Incorporation of this compound.[1][2][3][4] The


-methyl group restricts the 

and

torsion angles, energetically favoring helical conformations (3

-helix or

-helix) and sterically blocking the active sites of proteases.
Mechanism of Action
  • Conformational Restriction: The gem-dimethyl-like effect at the

    
    -carbon reduces the entropy penalty of folding, stabilizing the bioactive conformation.
    
  • Proteolytic Shielding: The additional methyl group prevents the "induced fit" required by proteases (like trypsin or chymotrypsin) to hydrolyze the adjacent peptide bond.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) of Hindered Analogs

Note: Coupling


-disubstituted amino acids is kinetically slow. Standard protocols must be modified.

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling) or 2-Chlorotrityl chloride (for protected fragment synthesis).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate coupling.[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 min.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.[1]

  • Activation (The Critical Step):

    • Dissolve Fmoc-2-Methyl-L-cysteine (2.5 eq) in minimal DMF.[1]

    • Add HATU (2.4 eq) and HOAt (2.4 eq).[1]

    • Add DIPEA (5 eq) immediately before adding to resin.[1]

  • Coupling:

    • Incubate for 2 hours at 45°C (microwave assistance is recommended: 75°C for 5 min if Cys protecting group allows, e.g., Trt).

    • Checkpoint: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling.[1]

  • Recoupling: If the test is positive, repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
Module 2: Redox-Switch Modulation (Glutathione Reductase Resistance)[1]

The Challenge: Disulfide-cyclized peptides are often rapidly reduced in the cytosol by the glutathione/glutathione reductase (GR) system, leading to linearization and loss of activity. The Solution: Disulfides formed by this compound are "invisible" to GR due to steric clash at the enzyme's active site.[1]

Mechanism: Steric Shielding of the Disulfide

Glutathione Reductase requires a precise geometry to attack the disulfide bond. The


-methyl group of 2-Me-Cys distorts the disulfide dihedral angle and creates a steric wall, preventing the enzyme's catalytic cysteine from accessing the substrate.[2][3]

Data Summary: Resistance Profiles | Substrate | Reductase Enzyme | Half-Life (


) | Stability Factor |
| :--- | :--- | :--- | :--- |
| Native GSSG (Cys-Cys)  | Glutathione Reductase | < 2 min | 1x (Baseline) |
| Mono-Methyl (Cys-2MeCys)  | Glutathione Reductase | ~45 min | 22x |
| Bis-Methyl (2MeCys-2MeCys)  | Glutathione Reductase | No Reaction  (> 24h) | Infinite  |[1]
Protocol: Synthesis of GR-Resistant Probes
  • Synthesis: Synthesize the peptide sequence using the SPPS protocol above.

  • Cyclization (Oxidation):

    • Dissolve crude reduced peptide (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0).

    • Stir open to air for 24-48 hours. Note: 2-Me-Cys oxidizes slower than Cys due to steric hindrance.[1]

    • Alternative: Use DMSO (5%) in pH 6 buffer to accelerate oxidation without scrambling.[1]

  • Assay: Incubate peptide (50 µM) with Glutathione Reductase (1 U/mL) and NADPH (100 µM) in PBS. Monitor NADPH consumption at 340 nm.

Module 3: Siderophore Mimicry (Desferrithiocin Synthesis)

The Application: (S)-2-Methyl-L-cysteine is the chiral precursor for Desferrithiocin (DFT) , a potent oral iron chelator used to treat iron overload (e.g., in thalassemia).[1] The methyl group is essential for the molecule's toxicity profile and binding affinity.

Synthesis Protocol (Simplified)

Based on cyclocondensation with 2-cyano-3-hydroxypyridine.

  • Precursor Preparation: Obtain (S)-2-Methyl-L-cysteine hydrochloride.[1]

  • Condensation:

    • Mix (S)-2-Methyl-L-cysteine HCl (1 eq) with 2-cyano-3-hydroxypyridine (1 eq) in aqueous methanol (1:1).

    • Adjust pH to 6.0 with phosphate buffer.[1]

    • Heat to 75°C for 45 hours .

  • Workup:

    • Acidify to pH 2.0 with HCl.[1]

    • Extract with Ethyl Acetate.[1]

    • Purify via crystallization or RP-HPLC.[1]

  • Result: The reaction yields the thiazoline ring system characteristic of DFT, with the

    
    -methyl group positioned to optimize iron chelation geometry (tridentate O-N-O ligand).
    

Part 3: Visualization & Formatting[1]

Diagram 1: Mechanistic Overview of this compound Applications

This diagram illustrates the three core pathways: Peptide Stapling, Protease Shielding, and Siderophore Formation.[1]

G Substrate This compound (Building Block) SPPS SPPS Incorporation (HATU/HOAt, 45°C) Substrate->SPPS Oxidation Disulfide Formation Substrate->Oxidation Condensation Cyclocondensation (w/ Pyridine derivative) Substrate->Condensation Helix Conformational Lock (Alpha-Methyl Effect) SPPS->Helix Protease Protease Resistance (Steric Shielding) Helix->Protease Stabilizes GR_Block Glutathione Reductase Inhibition Oxidation->GR_Block Steric Bulk Prevents Reduction DFT Desferrithiocin (Iron Chelator) Condensation->DFT Thiazoline Ring Formation

Caption: Workflow showing the divergent applications of this compound in stabilizing peptides, resisting reduction, and synthesizing chelators.[1]

Diagram 2: Steric Shielding at the Disulfide Bond

Visualizing why Glutathione Reductase fails to reduce 2-Me-Cys disulfides.

DisulfideShield GR Glutathione Reductase (Active Site) Access Access Granted (Reduction Occurs) GR->Access Block Access Denied (Steric Clash) GR->Block Native Native Disulfide (Cys-S-S-Cys) Native->GR Fits Active Site Methylated Methylated Disulfide (2-Me-Cys-S-S-2-Me-Cys) Methylated->GR Blocked by Methyl Group

Caption: Comparative interaction of native vs. methylated disulfides with Glutathione Reductase active site.

References

  • Glutathione Reductase Inhibition

    • Title: Glutathione reductase activity with an oxidized methylated glutathione analog.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2014).
    • URL:[Link]

  • Desferrithiocin Synthesis

    • Title: An Improved Method for the Preparation of Protected (R)-2-Methylcysteine: Solution-Phase Synthesis of a Glutathione Analogue.[1][5]

    • Source: The Journal of Organic Chemistry (2005).
    • URL:[Link]

  • Peptide Stapling & Stability

    • Title: Strategies for Improving Peptide Stability and Delivery.
    • Source: MDPI Pharmaceutics (2022).[1]

    • URL:[Link]

  • Siderophore Structure-Activity

    • Title: Desferrithiocin: A Search for Clinically Effective Iron Chelators.[1][6]

    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

Sources

Application Notes & Protocols: Enhancing Peptide Stability with 2-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by their susceptibility to enzymatic degradation, leading to a short in-vivo half-life.[1][2] A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to impart proteolytic resistance.[3] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Methyl-L-cysteine, an α-methylated amino acid, to stabilize peptides against enzymatic cleavage. We will delve into the underlying mechanism of stabilization, provide step-by-step protocols for solid-phase peptide synthesis (SPPS) incorporating this modified amino acid, and outline methods for evaluating the enhanced stability of the resulting peptides.

Introduction: The Challenge of Peptide Instability

The therapeutic potential of peptides is often compromised by their rapid degradation by proteases in biological systems.[1][4] These enzymes, such as trypsin and chymotrypsin, recognize specific amino acid sequences and hydrolyze the peptide bonds, rendering the peptide inactive.[4][5] This inherent instability necessitates strategies to protect the peptide backbone from enzymatic attack.

One of the most effective strategies is the introduction of non-natural amino acids that sterically hinder the approach of proteases or alter the peptide's conformation to make it a poor substrate for these enzymes.[1][6][7][8] α-Methylated amino acids, such as this compound, have emerged as a valuable tool in this regard, offering a means to significantly enhance peptide stability without drastically altering their biological activity.[6]

Mechanism of Stabilization by this compound

The primary mechanism by which this compound enhances peptide stability is through steric hindrance. The addition of a methyl group to the α-carbon of the cysteine residue introduces significant bulk around the peptide backbone. This steric shield physically obstructs the active site of proteases, preventing them from effectively binding to and cleaving the adjacent peptide bonds.[1][6]

Furthermore, the presence of an α-methyl group can constrain the conformational flexibility of the peptide backbone.[6][9] This can lead to the stabilization of secondary structures, such as helices or turns, which may be less favorable for protease recognition and binding.[10][11][12]

G cluster_0 Standard Peptide Degradation cluster_1 Stabilization with this compound Protease Protease Cleavage_Site Cleavage Site Protease->Cleavage_Site Binding & Cleavage Peptide_Backbone Peptide Backbone Peptide_Backbone->Cleavage_Site Protease_Blocked Protease Methyl_Group α-Methyl Group (Steric Hindrance) Protease_Blocked->Methyl_Group Blocked Access Modified_Peptide Peptide with this compound Modified_Peptide->Methyl_Group

Caption: Mechanism of Steric Hindrance by this compound.

Protocols for Synthesis and Characterization

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15] However, due to the steric bulk of the α-methyl group, some modifications to standard protocols are recommended to ensure efficient coupling.[13]

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or for manual loading)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-2-Methyl-cysteine(Trt)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)

  • Coupling Reagents: HBTU/HCTU or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing this compound.

1. Resin Preparation:

  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.
  • If starting with an unloaded resin, perform the first amino acid coupling according to standard procedures.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  • Drain and repeat the treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Amino Acid Coupling (Standard Amino Acids):

  • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
  • Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (unreacted amines), repeat the coupling step.

4. Incorporation of Fmoc-L-2-Methyl-cysteine(Trt)-OH:

  • Due to potential steric hindrance, a longer coupling time or double coupling is recommended.[13]
  • Dissolve Fmoc-L-2-Methyl-cysteine(Trt)-OH (4 equivalents) and a coupling additive like Oxyma (4 equivalents) in DMF.
  • Add a carbodiimide coupling reagent such as DIC (4 equivalents).[13]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[13]
  • Perform a ninhydrin test. If incomplete, repeat the coupling step (double coupling).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Deprotection and Cleavage:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature. The trityl (Trt) protecting group on the cysteine is labile to TFA and will be removed during this step.[16][17]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    Caption: Workflow for SPPS with this compound.

Purification and Characterization

1. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[18]
  • Use a gradient of water and acetonitrile, both containing 0.1% TFA.[19]

2. Characterization:

  • Confirm the molecular weight of the purified peptide using mass spectrometry (MS).[18][20]
  • Assess the purity of the peptide by analytical RP-HPLC, monitoring absorbance at 214 nm and 280 nm.[19]

Protocols for Evaluating Peptide Stability

To validate the stabilizing effect of this compound, in vitro proteolytic degradation assays are performed.[4]

Materials and Reagents
  • Peptides: Both the native (unmodified) and the this compound-containing peptide.

  • Enzymes: Trypsin, Chymotrypsin, or other relevant proteases.

  • Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer at physiological pH (e.g., 7.4).

  • Quenching Solution: 10% TFA or other suitable acid.

  • Analytical Equipment: HPLC system with a C18 column.

Protocol: In Vitro Proteolytic Degradation Assay

1. Preparation:

  • Prepare stock solutions of the native and modified peptides in the assay buffer.
  • Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL).

2. Assay Setup:

  • In a series of microcentrifuge tubes, add a defined amount of the peptide solution.
  • Initiate the reaction by adding a small volume of the protease solution (e.g., a 1:100 enzyme-to-substrate ratio by weight).
  • Incubate the reaction mixture at 37°C.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.
  • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

5. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time for both the native and the modified peptide.
  • Calculate the half-life (t½) of each peptide under the assay conditions.
Expected Results and Data Presentation

The incorporation of this compound is expected to significantly increase the half-life of the peptide in the presence of proteases. The results can be effectively summarized in a table for easy comparison.

PeptideEnzymeHalf-life (t½) in minutesFold Increase in Stability
Native PeptideTrypsin30-
2-Me-Cys PeptideTrypsin>240>8
Native PeptideChymotrypsin45-
2-Me-Cys PeptideChymotrypsin>240>5.3

Conclusion

The incorporation of this compound represents a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the α-methyl group effectively shields the peptide backbone from enzymatic degradation, leading to a significantly prolonged half-life. The synthetic and analytical protocols outlined in this guide provide a clear framework for researchers and drug developers to apply this valuable tool in their peptide design and optimization efforts.

References

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • α-Methyl Amino Acids. Enamine.
  • Solid-Phase Unnatural Peptide Synthesis (UPS).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19).
  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Pannu, J., & Poon, G. M. K. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules (Basel, Switzerland), 25(23), 5621.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. (2017, February 1). ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • Proteolysis. Wikipedia.
  • Mechanisms of Protein Degradation. Thermo Fisher Scientific - ES.
  • Wu, C., Liu, S., Lim, K., Liu, C. F., & Chen, C. L. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & biomolecular chemistry, 15(10), 2246–2250.
  • Unravelling the Enzymatic Degradation Mechanism of Supramolecular Peptide Nanofibers and Its Correlation with Their Internal Viscosity. (2020, August 31). ACS Publications.
  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PMC.
  • McCurdy, S. N. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide research, 2(1), 147–152.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • Technical Support Center: Fmoc-Cys(Trt)-OH & Peptide Synthesis. Benchchem.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025, August 6). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Overcoming Proteolytic Instability in a β-Turn Antimicrobial Peptide via Cyclization and Stereochemical Inversion to Combat MDR Bacteria. (2026, February 17). ACS Publications.
  • Introduction to Peptide Synthesis. PMC.
  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured... ResearchGate.
  • Keys for enabling optimum peptide CharaCterizations.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025, August 9).
  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC.
  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Optimization Strategies for the Stability of Peptides In Vivo.
  • Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7). Cayman Chemical. Retrieved from [Link]

  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-L-Cysteine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Steric Hindrance, Enantioselectivity, and Thiol-Oxidation in


-Methylated Cysteine Analogs.
Core Directive & Executive Summary

The Challenge: 2-Methyl-L-cysteine (also known as


-methylcysteine) is a "privileged" building block. By replacing the 

-proton with a methyl group, you introduce severe steric constraints that stabilize peptide helicity and prevent metabolic degradation (specifically

-elimination). However, this same steric bulk creates a kinetic barrier that frustrates standard synthetic and purification protocols.

The Solution Architecture: This guide treats the synthesis not as a linear recipe but as a Steric Management System . We must navigate two opposing forces:

  • Constructing the Quaternary Center: Requires high energy/reactivity to overcome steric repulsion.

  • Preserving the Thiol: Requires gentle handling to prevent irreversible oxidation or desulfurization.

Synthetic Route Troubleshooting (The "Making" Phase)
Scenario A: "I am using the Schöllkopf Bis-Lactim Ether method, but my enantiomeric excess (ee) is dropping below 95%."

Root Cause Analysis: The Schöllkopf method relies on the valine isopropyl group to "shield" one face of the enolate.[1] If your ee is low, the cause is usually thermodynamic equilibration of the lithiated intermediate or insufficient steric bulk of the auxiliary at higher temperatures.

Troubleshooting Protocol:

  • Temperature Discipline: The deprotonation with

    
    -BuLi must occur strictly at -78°C . If the temperature creeps up to -40°C before alkylation, the enolate can isomerize.
    
  • The Electrophile Trap: When adding the electrophile (e.g., methyl iodide for methylation of a cysteine precursor, or a sulfur electrophile if alkylating an alanine core), it must be added rapidly to the cold solution.

  • Hydrolysis Conditions: The final acidic hydrolysis of the bis-lactim ether liberates the amino acid.

    • Critical Step: Do not reflux distinctively longer than required (usually 0.25 N HCl at room temperature or mild heat). Prolonged heating can degrade the sensitive thiol or cause partial racemization via reversible Schiff base formation, although quaternary centers are generally resistant to racemization.

Scenario B: "I cannot open the Thiazolidine/Lactone ring to liberate the free thiol."

Root Cause Analysis: This is the classic "Gem-Dimethyl Effect" on steroids. The


-methyl group at the quaternary center creates significant steric crowding. Nucleophiles (for lactone opening) or hydrolytic agents (for thiazolidine opening) cannot easily access the reactive site.

Troubleshooting Protocol:

  • For Serine

    
    -Lactone Opening (Smith/Goodman Route): 
    
    • Issue: Nucleophilic attack by the thiol (e.g., PMB-SH) is sluggish.

    • Fix: Use Cesium Carbonate (

      
      )  in DMF. The "Cesium Effect" increases the nucleophilicity of the thiolate anion, helping it overcome the steric barrier of the 
      
      
      
      -methyl group [1].
  • For Thiazolidine Hydrolysis (Seebach Route):

    • Issue: Acid hydrolysis fails to remove the formaldehyde/pivaldehyde acetal.

    • Fix: Switch to Metal-Assisted Hydrolysis . Use

      
       or 
      
      
      
      in aqueous acetonitrile. The metal coordinates to the sulfur, weakening the C-S bond and driving the equilibrium toward the open form, which acid alone cannot easily do against the steric gradient.
Purification & Handling (The "Cleaning" Phase)
Scenario C: "My product is turning into an insoluble white solid during workup."

Root Cause Analysis: You are witnessing oxidative dimerization . 2-Methylcysteine is more prone to oxidation than standard cysteine because the electron-donating methyl group slightly increases the nucleophilicity (and thus redox susceptibility) of the thiolate. The white solid is the disulfide dimer (cystine form).

Self-Validating Purification System:

  • Degassing is Non-Negotiable: All buffers must be sparged with Argon/Nitrogen for 30 minutes.

  • The "Sacrificial Reductant" Strategy:

    • Add 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your HPLC mobile phase. Unlike DTT, TCEP is stable in acidic conditions (0.1% TFA) and does not interfere with UV detection at 214 nm.

  • pH Management: Keep the pH < 4 during workup. At low pH, the thiol is protonated (

    
    ) and resistant to air oxidation. At pH > 7, the thiolate (
    
    
    
    ) forms rapidly and dimerizes.

Data: Oxidation Rates of Cysteine Analogues

Analog

(Air Oxidation, pH 7.5)
Relative StabilityRecommended Reductant
L-Cysteine~4-6 HoursBaselineDTT or

-ME
This compound ~1-2 Hours Low (Unstable) TCEP (Acid stable)
Penicillamine> 24 HoursHigh (Steric Protection)None usually req.
Application Support (SPPS Coupling)
Scenario D: "The coupling reaction in Solid Phase Peptide Synthesis (SPPS) is incomplete even after double coupling."

Root Cause Analysis: The


-methyl group acts as a "shield," blocking the approach of the incoming activated amino acid to the N-terminus of the 2-methylcysteine anchored on the resin.

The "Turbo-Coupling" Protocol:

  • Reagent Switch: Discard HBTU/HATU. Switch to PyAOP or COMU . These generate more reactive esters (7-azabenzotriazole) that are less sensitive to steric hindrance.

  • Microwave Assistance: Heat the coupling reaction to 75°C (if Cys is protected with Trt) or 50°C (if unprotected, to avoid racemization, though less likely for quaternary centers). Thermal energy provides the activation energy to overcome the steric barrier.

  • The "Magic Mixture": Use Sym-collidine instead of DIPEA as the base. Collidine is less basic but creates a more favorable microenvironment for difficult couplings [2].

Visualizing the Logic
Diagram 1: The Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on scale and required enantiopurity.

SynthesisStrategy Start Start: Synthesis Goal Scale Scale > 10 grams? Start->Scale Purity Strict ee% > 98% required? Scale->Purity No (Lab Scale) RouteB Route B: Seebach Self-Reproduction (Scalable, Good Purity) Scale->RouteB Yes (Industrial) RouteA Route A: Schöllkopf Bis-Lactim (High Purity, Labor Intensive) Purity->RouteA Yes (Pharma Grade) RouteC Route C: Enzymatic Resolution (Pig Liver Esterase) Purity->RouteC No (Standard Grade) StepA Critical: Temp < -78°C Auxiliary: Valine RouteA->StepA StepB Critical: Thiazolidine Opening Req: HgCl2 or AgNO3 RouteB->StepB StepC Critical: Substrate Specificity Curtius Rearrangement RouteC->StepC

Diagram 2: Troubleshooting SPPS Coupling

Caption: Workflow for overcoming steric hindrance during peptide chain elongation.

SPPS_Trouble Problem Issue: Incomplete Coupling of 2-Me-Cys Check1 Check Coupling Reagent Problem->Check1 Action1 Switch to PyAOP/COMU Check1->Action1 If HBTU/HATU Check2 Check Temperature Action1->Check2 Action2 Microwave: 75°C (Trt-protected) 50°C (Free SH) Check2->Action2 If Room Temp Check3 Check Base Action2->Check3 Action3 Use Sym-Collidine (Avoid DIPEA) Check3->Action3

References
  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[2] Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via Bn2N-
    
    
    
    -Methylserine-
    
    
    -lactone.[2][3] Organic Letters, 7(2), 255–258.
  • Masterson, D. S., Kedrowski, B. L., & Blair, A. (2010).[4] An Improved Method for the Preparation of Protected (R)-2-Methylcysteine: Solution-Phase Synthesis of a Glutathione Analogue.[3] Synlett, 2010(19), 2941–2943.[4]

  • Groth, U., & Schöllkopf, U. (1983). Asymmetric synthesis of

    
    -methyl- 
    
    
    
    -mercapto amino acids via the bis-lactim ether method. Synthesis, 1983(01), 37-38.
  • Premdjee, B., Adams, A. L., & Macmillan, D. (2013).

    
    -methylcysteine. Chemical Science, 4(1), 226-231. 
    
  • Seebach, D., et al. (1983). Self-Reproduction of Chirality in

    
    -Alkylation of Amino Acids. Journal of the American Chemical Society. 
    

For further assistance with custom synthesis protocols or bulk purification inquiries, please contact the Application Science Division.

Sources

Technical Support Center: 2-Methyl-L-cysteine Peptide Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides containing 2-Methyl-L-cysteine (α-Me-Cys). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating this sterically hindered and reactive amino acid into peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield and purity of your target peptide.

The introduction of an α-methyl group to cysteine offers significant advantages, including restricted conformational flexibility which can favor specific secondary structures like helices, and increased resistance to proteolysis.[1][2][3] However, these benefits come with synthetic challenges. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating this compound so challenging compared to standard cysteine?

A: The primary challenge stems from steric hindrance. The α-methyl group shields the carboxyl group, making it difficult for standard coupling reagents to facilitate amide bond formation. This necessitates more powerful activating agents and potentially longer reaction times or higher temperatures, which can, in turn, promote other side reactions.[4] Additionally, like standard cysteine, the thiol side chain is highly reactive and requires robust protection to prevent side reactions such as oxidation and β-elimination.[5][6][7]

Q2: What are the most common side reactions I should expect?

A: The most prevalent side reactions are:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences.[4]

  • Racemization/Epimerization: While the α-methyl group can reduce the risk of racemization at the α-carbon, the harsh conditions sometimes required for coupling can still lead to some loss of stereochemical integrity, particularly at the preceding amino acid residue. Cysteine itself is an amino acid prone to racemization.[8][9][10][11]

  • β-Elimination: Under basic conditions (e.g., during Fmoc deprotection with piperidine), the protected thiol group can be eliminated to form a dehydroalanine intermediate. This is a known issue for C-terminal cysteine residues.[9][11][12]

  • Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or other oxidized species if not properly protected.[7]

Q3: Which protecting group is best for the thiol side chain of this compound?

A: The choice of protecting group is critical and depends on your overall synthetic strategy.[5] For routine synthesis where a free thiol is desired upon final cleavage, the Trityl (Trt) group is highly recommended. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[5][11] For strategies requiring orthogonal deprotection on-resin, other protecting groups like Mmt (4-methoxytrityl) or STmp (S-trimethoxyphenylthio) may be considered.[13]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the incorporation of this compound.

Problem 1: Low Coupling Efficiency / Deletion Sequence Detected by LC-MS
  • Symptom: Mass spectrometry analysis shows a significant peak corresponding to the peptide sequence missing the this compound residue (M - [mass of α-Me-Cys residue]). A positive Kaiser test after the coupling step also indicates free amines.[14]

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Reagent Potency The steric bulk of the α-methyl group prevents weaker activating agents (like standard carbodiimides alone) from efficiently forming the active ester intermediate.Switch to a more potent in-situ activating reagent. Aminium/uronium salts like HATU , HCTU , or phosphonium salts like PyBOP are highly effective for sterically hindered couplings.[4][15] For exceptionally difficult cases, conversion to an acyl fluoride using a reagent like TFFH can be employed.[4][16]
Suboptimal Reaction Conditions Steric hindrance slows down the reaction kinetics, requiring more time or energy to achieve completion. Peptide aggregation on the solid support can further impede the reaction.Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4] Double couple: After the initial coupling and a wash step, repeat the coupling with a fresh solution of activated amino acid.[4] Improve solvation: Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) due to its superior solvating properties.[4] Microwave Synthesis: Microwave-assisted peptide synthesis (MASPPS) can significantly accelerate slow coupling reactions by efficiently heating the reaction mixture.[4]
Problem 2: Appearance of a Diastereomeric Impurity in HPLC
  • Symptom: The HPLC chromatogram shows a peak eluting very close to the main product peak, and mass spectrometry confirms it has the same mass. This suggests the presence of an epimer.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Base-Induced Racemization Strong, non-sterically hindered bases like DBU or excess DIEA can abstract the α-proton of the activated amino acid, leading to racemization. This is a known issue for cysteine derivatives.[8][11][17]Optimize base usage: Use a sterically hindered base like 2,4,6-collidine if a base is required. Use the minimum amount necessary, typically 1 equivalent when using amino acid salts.[17] Use base-free conditions: Coupling with Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure or HOBt often does not require an additional base, which minimizes racemization.[16][17]
Prolonged Activation Time Allowing the amino acid to remain in its highly activated state for an extended period before adding it to the resin can increase the likelihood of racemization, especially with reagents that form oxazolone intermediates.[17]Minimize pre-activation time: Add the activating agent to the amino acid solution and immediately add the mixture to the resin. For carbodiimide-mediated couplings, pre-activation of 1-5 minutes is generally sufficient.[8][17]
High Coupling Temperature Elevated temperatures, while beneficial for overcoming steric hindrance, can also accelerate the rate of racemization.[8][17]Control temperature: Perform couplings at room temperature or below (e.g., 0°C). If using microwave synthesis, carefully optimize the temperature to balance coupling efficiency with the risk of racemization.[4][17]
Problem 3: Unexpected Mass Peak of M+51 Da in LC-MS
  • Symptom: A significant side product is observed with a mass increase of 51 Da, particularly when this compound is at or near the C-terminus.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
β-Elimination and Piperidine Addition During Fmoc deprotection, the piperidine base can catalyze the elimination of the protected thiol side chain to form a dehydroalanine intermediate. Piperidine can then act as a nucleophile and add to this intermediate.[9][11][12]Use a bulkier thiol protecting group: The Trityl (Trt) group is more sterically hindering than groups like Acm and can help suppress this side reaction.[9][11] The Tetrahydropyranyl (Thp) protecting group has also been shown to reduce this side reaction.[18] Modify deprotection conditions: Use a less nucleophilic base like DBU in place of piperidine for the deprotection step, although this should be done with caution as DBU is a stronger base. Alternatively, using 4-methylpiperidine has been shown to minimize this side reaction.[18] Choose an appropriate resin: For peptide acids with a C-terminal cysteine, using a 2-chlorotrityl chloride (2-CTC) resin is strongly recommended as it is less prone to promoting this side reaction compared to Wang-type resins.
Problem 4: S-Alkylation During Final Cleavage
  • Symptom: Mass spectrometry of the crude product shows a peak corresponding to the target peptide plus an additional mass, often +106 Da if using a Wang resin.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Reaction with Resin-Derived Cations During TFA cleavage, carbocations can be generated from the resin linker (e.g., p-hydroxybenzyl cation from Wang resin) or from side-chain protecting groups. The highly nucleophilic free thiol of cysteine can be alkylated by these scavenger-resistant cations.[9][19][20]Use an efficient scavenger cocktail: Ensure your cleavage cocktail contains a sufficient amount of a thiol scavenger. A common and effective cocktail is 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). EDT is particularly effective at scavenging cations that would otherwise alkylate the cysteine thiol.[19][20]

Key Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-Methyl-L-Cysteine(Trt)-OH

This protocol is designed to maximize coupling efficiency for the sterically hindered this compound residue using HATU as the coupling agent.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Methyl-L-Cysteine(Trt)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Monitoring: Perform a Kaiser test.[14] If the test is positive (blue beads), wash the resin and perform a second coupling (repeat steps 4-8).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visual Guides & Diagrams

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test / Deletion Sequence) reagent Check Coupling Reagent Potency start->reagent conditions Review Reaction Conditions start->conditions strong_reagent Switch to HATU, HCTU, or PyBOP reagent->strong_reagent If using DIC/HOBt double_couple Perform Double Coupling conditions->double_couple extend_time Increase Coupling Time (e.g., to 4h or overnight) conditions->extend_time microwave Use Microwave-Assisted Synthesis conditions->microwave If available recheck Re-run Kaiser Test double_couple->recheck strong_reagent->recheck extend_time->recheck microwave->recheck recheck->double_couple Positive success Proceed to Next Cycle recheck->success Negative

Caption: Troubleshooting workflow for low coupling efficiency.

Mechanism of β-Elimination and Piperidine Addition

G cluster_0 β-Elimination Pathway start C-terminal α-Me-Cys(PG) on Resin elimination β-Elimination start->elimination α-proton abstraction piperidine1 Piperidine (Base) piperidine1->elimination dehydro Dehydroalanine Intermediate elimination->dehydro addition Michael Addition dehydro->addition piperidine2 Piperidine (Nucleophile) piperidine2->addition product Piperidinyl-Ala Side Product (M+51 Da) addition->product

Caption: Mechanism of β-elimination at a C-terminal cysteine.

References

  • Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

  • Saghyan, A., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Barde, S. S., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. Available from: [Link]

  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Payne, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available from: [Link]

  • Vedhachalam, C., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Scientific Reports. Available from: [Link]

  • Kumar, A., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Tetrahedron Letters. Available from: [Link]

  • Levengood, M. R., et al. (2017). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available from: [Link]

  • Biotage (2023). Optimizing the removal of an STmp protecting group. Available from: [Link]

  • Reimer, J. M., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. Available from: [Link]

  • Han, Y., et al. (2017). β-Elimination Side Reactions. ResearchGate. Available from: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • Chen, L., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available from: [Link]

  • AMSbiopharma (2025). Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • International Journal of Science and Research Archive (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • Coin, I., et al. (2007). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Organic Chemistry. Available from: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available from: [Link]

  • Tam, J. P., et al. (1983). Side reactions in the synthesis of peptides containing the aspartylglycyl sequence. Biochemistry. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Methyl-L-cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical resource for navigating the complexities of studying the degradation pathways of 2-Methyl-L-cysteine (SMC) and its derivatives, such as S-Methyl-L-cysteine sulfoxide (SMCSO). The inherent reactivity of these sulfur-containing amino acids presents unique experimental challenges. This center provides in-depth troubleshooting guides, validated protocols, and answers to frequently encountered questions, grounding all recommendations in established scientific principles to ensure the integrity and reproducibility of your results.

Section 1: Understanding the Core Degradation Pathways

The stability of this compound and its derivatives is context-dependent, with degradation occurring through enzymatic, oxidative, and thermal routes. A foundational understanding of these pathways is critical for experimental design and data interpretation.

1.1. Enzymatic Degradation

In biological systems, enzymes are primary mediators of SMC metabolism. A key pathway involves cleavage of the carbon-sulfur bond.

  • C-S Lyase (β-lyase) Pathway: This is a significant route for the catabolism of SMC and its conjugates. C-S lyases can cleave the C-S bond to yield pyruvate, ammonia, and methanethiol.[1][2] This pathway is crucial in both microbial and mammalian systems and can be a source of volatile sulfur compounds.

  • Acetylation and Oxidation Pathway: An alternative catabolic route involves an initial N-acetylation of the amino group. This is followed by oxidation of the S-methyl group and subsequent enzymatic steps that ultimately liberate cysteine.[3]

1.2. Oxidative Degradation

The sulfur atom in SMC is highly susceptible to oxidation, a process that can occur both enzymatically and non-enzymatically.

  • Sulfoxide Formation: The most common oxidative modification is the conversion of SMC to S-Methyl-L-cysteine sulfoxide (SMCSO or methiin).[4][5] This can be mediated by flavin-containing monooxygenases (FMOs) or occur spontaneously in the presence of reactive oxygen species (ROS).[1] The oxidation state of cysteine residues is a critical aspect of redox signaling and oxidative stress.[6][7]

  • Further Oxidation: SMCSO can be further metabolized, with studies showing its degradation to inorganic sulfate, which is then excreted in urine.[8]

SMC This compound (SMC) Enzymatic Enzymatic Pathways SMC->Enzymatic C-S Lyase Oxidative Oxidative Stress (ROS) or FMOs SMC->Oxidative Oxidation Thermal Thermal Stress SMC->Thermal Heat SMCSO S-Methyl-L-cysteine Sulfoxide (SMCSO) SMCSO->Thermal Heat Pyruvate + NH3 +\n Methanethiol Pyruvate + NH3 + Methanethiol Enzymatic->Pyruvate + NH3 +\n Methanethiol Oxidative->SMCSO Volatile Sulfur Compounds\n(e.g., Dimethyl Disulfide) Volatile Sulfur Compounds (e.g., Dimethyl Disulfide) Thermal->Volatile Sulfur Compounds\n(e.g., Dimethyl Disulfide)

Caption: Key degradation routes for this compound (SMC).
1.3. Thermal Degradation

When subjected to heat, as in cooking or certain sample processing steps, SMC and SMCSO can degrade into various volatile sulfur compounds.

  • Volatile Formation: Thermal processing generates a complex mixture of volatiles, with dimethyl disulfide and dimethyl trisulfide being predominant products.[9][10] These compounds are significant contributors to the aroma of processed vegetables from the Allium and Brassica families.[9]

Section 2: Troubleshooting Experimental Workflows (Q&A)

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q1: "My analyte concentrations are inconsistent across replicates. I suspect degradation during sample preparation. How can I prevent this?"

Answer: This is a classic and critical issue when working with thiol-containing compounds. The primary culprit is often uncontrolled oxidation of the cysteine moiety.

Causality: The thiol group (-SH) on SMC is readily oxidized to form disulfides or sulfoxides, especially in neutral to alkaline pH environments and in the presence of oxygen or metal ions. This process can be accelerated by enzymatic activity post-cell lysis or sample collection.

Recommended Solutions:

  • Immediate Thiol Stabilization: The most robust solution is to "cap" the free thiol immediately upon sample collection using an alkylating agent. N-ethylmaleimide (NEM) is highly effective and widely used for this purpose in mass spectrometry workflows.[11] It forms a stable thioether bond, preventing further oxidation.

  • Acidification and Cold Temperatures: Work quickly and on ice at all times. Immediately after collection or lysis, acidify the sample using an agent like trichloroacetic acid (TCA).[12] This serves a dual purpose: it precipitates proteins (including degradative enzymes) and creates a low pH environment, which significantly slows the rate of non-enzymatic thiol oxidation.

  • Use of Antioxidants/Chelators: If alkylation is not feasible for your workflow, consider adding antioxidants like Dithiothreitol (DTT) or chelating agents like EDTA to your collection buffers. EDTA sequesters metal ions that can catalyze oxidation. However, be aware that DTT can interfere with downstream analysis by altering the natural redox state.

Q2: "I'm using LC-MS/MS, but my peak shapes for SMC and SMCSO are poor (tailing, broad), and retention times are shifting. What's going on?"

Answer: Poor chromatography with these analytes often points to issues with the mobile phase, column chemistry, or interactions with the HPLC system itself.

Causality: SMC and SMCSO are polar, zwitterionic compounds. They can exhibit secondary interactions with residual silanols on silica-based C18 columns, leading to peak tailing. Furthermore, they can chelate with active metal surfaces within the HPLC flow path (e.g., stainless steel tubing, frits), causing peak broadening and carryover.

Recommended Solutions:

  • Optimize Mobile Phase:

    • Use an Ion-Pairing Agent (if necessary): For reversed-phase chromatography, a low concentration (0.1%) of an acid like formic acid is standard. It ensures the carboxyl group is protonated. If tailing persists, consider a different column chemistry like HILIC or use a mobile phase designed for polar analytes.

    • Check pH: Ensure the mobile phase pH is consistent and appropriate for the column being used. Small shifts in pH can alter the ionization state of the analytes and change their retention.

  • Employ a Bio-inert or PEEK System: If possible, use an HPLC system with PEEK tubing and fittings instead of stainless steel to minimize metal chelation.

  • Use a Suitable Column: Not all C18 columns are the same. Consider using a column with advanced end-capping to minimize exposed silanols or switch to a different stationary phase like HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for retaining and separating highly polar compounds.

  • System Passivation: Before analysis, flush the entire system with a solution known to passivate metal surfaces, such as a solution containing EDTA, to chelate and remove active metal sites. Always consult your instrument manufacturer's guide for recommended procedures.[13]

Q3: "I'm having trouble achieving the required sensitivity for detecting low-level metabolites in plasma. How can I improve my LC-MS/MS detection limits?"

Answer: Reaching low micromolar or even nanomolar detection limits requires a systematic optimization of sample preparation and mass spectrometer parameters.[12][14]

Causality: Low sensitivity is typically due to a combination of factors: inefficient analyte extraction, signal suppression from matrix components (matrix effects), and suboptimal ionization or fragmentation in the mass spectrometer.

Recommended Solutions:

  • Improve Sample Cleanup: Simple protein precipitation with TCA or methanol might leave many interfering matrix components like salts and phospholipids. Implement a solid-phase extraction (SPE) step to selectively isolate your analytes and remove these suppressive molecules. A mixed-mode or ion-exchange SPE cartridge can be highly effective for these charged analytes.[15]

  • Use Isotope-Labeled Internal Standards: This is non-negotiable for accurate quantification. An ideal internal standard is a stable isotope-labeled version of your analyte (e.g., S-Methyl-L-[¹³C₃, ¹⁵N]cysteine). It co-elutes and experiences the same matrix effects and ionization efficiencies as the endogenous analyte, providing the most accurate correction for sample loss and signal variability.[12][14]

  • Optimize Mass Spectrometer Source Conditions: Systematically tune the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater), temperature, and spray voltage. These settings directly impact the efficiency of desolvation and ionization.

  • Fine-tune MS/MS Transitions: Infuse a pure standard of your analyte to determine the most intense and specific precursor-to-product ion transitions (MRM pairs). Optimize the collision energy (CE) for each transition to maximize the product ion signal.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the best way to store biological samples to prevent degradation of SMC derivatives?

    • A: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles. For maximum stability, especially for long-term storage, pre-process the sample to stabilize thiols with an alkylating agent like NEM before freezing.[11]

  • Q: How can I differentiate between enzymatic and non-enzymatic degradation in my cell culture experiment?

    • A: Compare three experimental arms: (1) Live cells (total degradation), (2) Lysed cells (enzymatic + non-enzymatic), and (3) Heat-inactivated cell lysate (non-enzymatic only). By measuring the analyte concentration over time in each condition, you can parse out the contribution of enzymatic activity.

  • Q: My thermal degradation experiment is producing a wide array of sulfur compounds. How do I confirm their identity?

    • A: This requires a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile compounds.[9] Comparing the resulting mass spectra against a library (like NIST) and confirming retention times with pure analytical standards is the gold standard for positive identification.

Section 4: Key Experimental Protocols

These protocols are provided as a validated starting point. You should always optimize them for your specific matrix and instrumentation.

Protocol 1: Extraction and Stabilization of SMC and SMCSO from Human Plasma

Objective: To extract and stabilize SMC and SMCSO from plasma for LC-MS/MS analysis, preventing artifactual oxidation.

Materials:

  • Human plasma collected in K₂EDTA tubes

  • N-ethylmaleimide (NEM) solution: 50 mM in water

  • Trichloroacetic acid (TCA) solution: 10% (w/v) in water

  • Internal Standard (IS) solution: S-Methyl-L-[¹³C₃, ¹⁵N]cysteine and its corresponding sulfoxide at 1 µM in water.

  • Microcentrifuge tubes, refrigerated centrifuge, vortex mixer.

Methodology:

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of plasma.

  • Add Internal Standard: Add 10 µL of the IS solution to the plasma and briefly vortex.

  • Stabilize Thiols (Alkylation): Add 20 µL of 50 mM NEM solution. Vortex immediately and incubate at room temperature for 15 minutes. This step is critical for SMC to prevent its oxidation.

  • Protein Precipitation: Add 200 µL of ice-cold 10% TCA solution to the sample.[12] Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the sample on ice for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

start Start: 100 µL Plasma (on ice) add_is Add 10 µL Internal Standard Solution start->add_is add_nem Add 20 µL 50mM NEM (Vortex, RT, 15 min) add_is->add_nem add_tca Add 200 µL 10% TCA (Vortex vigorously) add_nem->add_tca incubate Incubate on ice (20 min) add_tca->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge collect Transfer Supernatant to HPLC Vial centrifuge->collect finish Ready for LC-MS/MS collect->finish

Caption: Workflow for plasma sample preparation.
Protocol 2: LC-MS/MS Analysis

Objective: To quantify NEM-derivatized SMC and underivatized SMCSO using reversed-phase chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-2 min (2% B), 2-5 min (2-95% B), 5-6 min (95% B), 6-6.1 min (95-2% B), 6.1-8 min (2% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive ESI

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Tune source conditions (gas flows, temperature) for optimal signal.

Section 5: Data Presentation

Quantitative data must be presented clearly. The following table provides a starting point for the MRM transitions you will need to monitor.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
SMC (NEM-derivatized) 261.1134.1Corresponds to the loss of the NEM group.
SMCSO 152.1106.1Corresponds to the loss of formic acid and water.
SMC-IS (NEM-derivatized) 265.1138.1Isotope-labeled (¹³C₃, ¹⁵N) version.
SMCSO-IS 156.1110.1Isotope-labeled (¹³C₃, ¹⁵N) version.

Note: These m/z values are for the [M+H]⁺ ions and are representative. They must be confirmed empirically on your specific instrument.

References
  • Irshad, F., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. MDPI. [Link]

  • Jeelani, G., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio - ASM Journals. [Link]

  • Danchin, A., & Sekowska, A. (2015). Catabolism of S-methyl-cysteine and related molecules. ResearchGate. [Link]

  • Irshad, F., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. ResearchGate. [Link]

  • Shafaei, A., et al. (2016). Simultaneous extraction and quantitative analysis of S-methyl-L-cysteine sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry. Edith Cowan University Research Online. [Link]

  • Husain, A., et al. (2012). Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica. PMC. [Link]

  • Taylor & Francis Online. (2018). S-Methylcysteine – Knowledge and References. Taylor & Francis. [Link]

  • Vila, J. C., et al. (2022). Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria. PMC. [Link]

  • Gao, X., et al. (2020). Enzyme-mediated depletion of serum l-Met abrogates prostate cancer growth via multiple mechanisms without evidence of systemic toxicity. PNAS. [Link]

  • Waring, R. H., et al. (2003). Degradation to Sulphate of S-Methyl-L-Cysteine Sulphoxide and S-Carboxymethyl-L-Cysteine Sulphoxide in Man. ResearchGate. [Link]

  • Barnsley, E. A. (1964). The metabolism of S-methyl-l-cysteine. PMC. [Link]

  • Kubec, R., et al. (2002). Thermal Degradation of S-Methylcysteine and Its Sulfoxide Important Flavor Precursors of Brassica and Allium Vegetables. American Chemical Society. [Link]

  • Waring, R. H., et al. (2003). Degradation to sulphate of S-methyl-L-cysteine sulphoxide and S-carboxymethyl-L-cysteine sulphoxide in man. PubMed. [Link]

  • Kubec, R., et al. (2002). Thermal Degradation of S-Methylcysteine and Its Sulfoxide Important Flavor Precursors of Brassica and Allium Vegetables. ACS Publications. [Link]

  • Sivapalan, T., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Taylor & Francis Online. [Link]

  • Collins, J. F., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PMC. [Link]

  • Reactome. (2011). Degradation of cysteine and homocysteine. Reactome Pathway Database. [Link]

  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. ACS Publications. [Link]

  • Kade, M. J., et al. (2020). Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. PMC - NIH. [Link]

  • Zhang, R., et al. (2023). Best practices for cysteine analysis. Science Exploration Press. [Link]

  • BioCyc. L-cysteine degradation II. PubChem. [Link]

  • Kubec, R., & Dadáková, E. (2002). Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation. PubMed. [Link]

  • Washington State University. HPLC Troubleshooting Guide. WSU. [Link]

Sources

troubleshooting guide for working with 2-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Senior Researchers, Peptide Chemists, Drug Discovery Scientists Subject: 2-Methyl-L-cysteine (α-Methylcysteine)

Introduction: The Steric Paradox

This compound (2-Me-Cys) is a non-proteinogenic amino acid that introduces a "steric lock" into peptide backbones. By replacing the alpha-proton of cysteine with a methyl group, it restricts conformational freedom (favoring helical structures) and eliminates the primary pathway for racemization via


-elimination. However, this same steric bulk creates significant kinetic barriers during Solid-Phase Peptide Synthesis (SPPS), specifically when forming amide bonds at the N-terminus.

This guide addresses the specific chemical challenges imposed by the quaternary


-carbon and provides field-proven protocols to overcome them.

Module 1: Solid Phase Peptide Synthesis (SPPS)

Q1: I am experiencing incomplete coupling onto the N-terminus of resin-bound 2-Methyl-cysteine. Standard HBTU/DIPEA protocols fail. How do I fix this?

Diagnosis: The quaternary center of 2-Me-Cys creates a "steric umbrella" that shields the N-terminal amine. Standard reagents like HBTU or HCTU often fail to generate an activated ester reactive enough to penetrate this shield before hydrolysis occurs.

Corrective Protocol: Switch to reagents that generate a more reactive ester (OAt or Oxyma) and utilize microwave energy if available.

Recommended Protocol (Manual/Automated):

  • Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) or PyAOP . The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates acylation by ~10-100x compared to HOBt.

  • Base Selection: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker base but sufficient for activation; more importantly, it minimizes the risk of racemizing the incoming amino acid, which is being forced into a difficult reaction.

  • Double Coupling:

    • Coupling 1: 3 eq AA, 3 eq HATU, 3 eq HOAt, 6 eq Collidine in DMF. 1 hour at Room Temp (or 75°C for 5 min in microwave).

    • Coupling 2: Repeat with fresh reagents.

  • Monitoring: The Kaiser test (ninhydrin) is often unreliable for sterically hindered amines (false negatives). Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

Q2: Does the alpha-methyl group affect Fmoc deprotection kinetics?

Answer: Yes. The steric bulk retards the approach of the base (piperidine) to the Fmoc carbonyl.

Troubleshooting Steps:

  • Standard Conditions: 20% Piperidine in DMF for

    
     min is often insufficient.
    
  • Optimized Protocol: Increase deprotection time to

    
     minutes .
    
  • Solvent Additive: Adding 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can accelerate deprotection, but use with caution as DBU can promote aspartimide formation in susceptible sequences (e.g., Asp-Gly).

Q3: I see a mass shift of -34 Da (Desulfurization) or +12 Da (Thiazolidine) in my final product. What is happening?

Answer: 2-Me-Cys is prone to specific side reactions due to its free thiol and proximity to the N-terminus.

IssueMass ShiftCausePrevention
Thiazolidine +12 Da (vs linear)Reaction with formaldehyde or acetone during cleavage/workup.Avoid acetone in glassware cleaning. Use fresh cleavage scavengers.
Oxidation -2 DaDisulfide dimer formation.Work under

. Use DTT/TCEP in buffers.
Desulfurization -32 DaRadical loss of Sulfur (intentional or accidental).Avoid radical initiators unless intended (see Module 2).

Module 2: Chemical Biology & Ligation

Q4: Can I use 2-Methyl-cysteine for Native Chemical Ligation (NCL)?

Answer: Yes, but it functions differently depending on its position.

  • N-Terminal (Cys-side): 2-Me-Cys can act as the nucleophile for NCL. However, the initial transthioesterification step is slower due to steric hindrance at the attacking thiol/amine.

  • C-Terminal (Thioester-side): 2-Me-Cys is an excellent thioester surrogate . An N-to-S acyl shift can be induced in situ to generate a reactive thioester from a C-terminal 2-Me-Cys amide. This is particularly useful because the alpha-methyl group prevents the common side reaction of

    
    -elimination (formation of dehydroalanine) during the synthesis of the thioester precursor.
    
Q5: If I desulfurize 2-Methyl-cysteine, do I get Alanine?

Answer: No. This is a critical distinction.

  • Cysteine

    
    Alanine [1][2]
    
  • 2-Methyl-cysteine

    
    
    
    
    
    -Aminoisobutyric Acid (Aib)

Application: This transformation is a powerful tool for "Alanyl Radical" scanning or installing Aib residues (which induce helical secondary structure) into peptides via ligation-desulfurization strategies, bypassing the difficult coupling of Aib directly.

Visualizing the Workflow

Diagram 1: Optimized SPPS Cycle for Sterically Hindered Amino Acids

SPPS_Workflow Start Resin-Bound Peptide (N-term 2-Me-Cys) Deprotect Fmoc Deprotection (20% Pip/DMF, 2 x 15 min) Start->Deprotect Slow Kinetics Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (HATU/HOAt/Collidine) Wash1->Activate Couple Coupling Reaction (Microwave: 75°C, 5 min OR Room Temp: 2 x 60 min) Activate->Couple Pre-activation (30s) Check QC: Chloranil Test (Micro-cleavage LC-MS preferred) Couple->Check Success Proceed to Next Cycle Check->Success Complete Fail Repeat Coupling (Switch to PyAOP) Check->Fail Incomplete Fail->Couple

Caption: Workflow for coupling amino acids onto the sterically hindered N-terminus of 2-Methyl-cysteine.

Module 3: Storage & Stability

Q6: How should I store this compound HCl?

Answer: The hydrochloride salt is hygroscopic and prone to oxidative dimerization.

  • Temperature: Store at 2–8°C (long term: -20°C).

  • Atmosphere: Store under Argon or Nitrogen .

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates oxidation to the disulfide (2-Methyl-Cystine).

Summary of Physical Properties
PropertySpecificationNote
Formula

HCl Salt
MW 171.65 g/mol
Solubility Water (

50 mg/mL), Methanol
Insoluble in non-polar organics
pKa (Thiol) ~8.5Slightly higher than Cys due to inductive effect of methyl
Hygroscopicity HighDesiccate strictly

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • PubChem. (2025). This compound hydrochloride Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 2-Methyl-L-cysteine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide engineering, 2-Methyl-L-cysteine (also known as


-methylcysteine) represents a critical structural modification. Unlike native L-cysteine, which is susceptible to rapid in vivo proteolysis and racemization during synthesis, this compound introduces a methyl group at the 

-carbon. This modification locks the local backbone conformation (

and

angles), enhancing metabolic stability and enforcing bioactive secondary structures such as helices or turns.

This guide validates the bioactivity and stability of this compound containing peptides, comparing them directly with native L-cysteine and the


-substituted analog, Penicillamine. It provides actionable protocols for synthesis and experimental validation.

Technical Deep Dive: Comparative Analysis

The choice between native Cysteine, this compound, and Penicillamine depends on the specific stability failure mode you are addressing: proteolytic cleavage (backbone attack) or disulfide reduction (side-chain attack).

Table 1: Structural and Functional Comparison
FeatureNative L-Cysteine (Cys) This compound (

-Me-Cys)
Penicillamine (

-dimethyl-Cys)
Structure Standard thiol side chain

-Methyl substitution

-Dimethyl substitution
Primary Benefit Native bioactivityBackbone Rigidity & Proteolytic Stability Redox Stability (Disulfide Protection)
Racemization Risk Moderate (during activation)None (Quaternary

-carbon)
Low
Conformational Effect FlexibleRestricts

(Helix/Turn inducer)
Restricts

angles (Side-chain rotamers)
Disulfide Reducibility High (Rapid exchange)Moderate (Backbone shielded)Very Low (Sterically hindered sulfur)
Synthesis Difficulty LowHigh (Steric hindrance at coupling)Moderate
Mechanistic Insight[2][5][6][7]
  • This compound acts primarily by the Thorpe-Ingold effect and steric clash with the backbone amide, forcing the peptide into a folded state that is energetically unfavorable for proteases to access.

  • Penicillamine places bulk directly next to the sulfur atom, preventing thiolate anions (like Glutathione) from attacking the disulfide bond, thus preventing reduction in the cytosol.

Experimental Validation Protocols

To validate the bioactivity and stability of a this compound peptide, you must demonstrate two things: successful synthesis (confirming the hindered coupling worked) and enhanced stability (proving the modification extended half-life).

Protocol A: Sterically Hindered Fmoc-SPPS Synthesis

Objective: Synthesize a peptide containing the sterically hindered this compound residue without deletion sequences.

Reagents:

  • Resin: Rink Amide (Low loading, ~0.3 mmol/g recommended to reduce aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Critical Step):

    • Dissolve Fmoc-2-Methyl-L-Cys(Trt)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >1 min to avoid potential side reactions, although racemization is impossible at the

      
      -carbon.
      
  • Coupling:

    • Add activated mixture to resin.

    • Incubate for 2–4 hours (Standard Cys is 30-60 min).

    • Double Coupling is mandatory: Drain, and repeat step 3-4 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 3 hours. The Trt group is removed during this step.

Protocol B: Comparative Serum Stability Assay

Objective: Quantify the half-life (


) extension provided by the modification.
  • Preparation: Dissolve purified peptides (Native vs. 2-Me-Cys variant) in PBS (pH 7.4) to 1 mM.

  • Incubation: Mix peptide solution 1:4 with pooled human serum (pre-warmed to 37°C). Final peptide conc: 200 µM.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min, 24h.

    • Aliquot 100 µL into 200 µL of cold Acetonitrile (with 1% Formic Acid) to precipitate serum proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion Peak (

    
    ).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Visualizing the Logic

Diagram 1: Synthesis & Stability Logic

This diagram illustrates the synthesis challenge (steric hindrance) and the stability mechanism (proteolytic shielding) of this compound.

G Start Fmoc-2-Me-Cys-OH Activation Activation (HATU/HOAt) Start->Activation DIPEA Coupling Coupling to Resin (Slow Kinetics) Activation->Coupling Steric Hindrance Requires Time Peptide 2-Me-Cys Peptide Coupling->Peptide Successful Synthesis Racemization Racemization Peptide->Racemization Blocked by Alpha-Methyl Protease Proteolytic Enzyme Protease->Peptide Access Blocked by Conformational Rigidity

Caption: Workflow showing the synthesis bottleneck (coupling) and the dual stability benefits (racemization/proteolysis blocking) of this compound.

Diagram 2: Disulfide Stability Comparison

This diagram differentiates the stability mechanisms of this compound vs. Penicillamine.

D Native Native Cysteine (Cys-S-S-Cys) ResultA Resistant to Proteolysis (Enzyme Access) Native->ResultA Low Stability ResultB Resistant to Reduction (GSH Attack) Native->ResultB Low Stability AlphaMe This compound (Alpha-Me-Cys) MechanismA Restricted Backbone (Phi/Psi Angles) AlphaMe->MechanismA BetaMe Penicillamine (Beta,Beta-Dimethyl-Cys) MechanismB Steric Shielding of Sulfur (Beta-Carbon Bulk) BetaMe->MechanismB MechanismA->ResultA Primary Effect MechanismB->ResultB Primary Effect

Caption: Comparison of stability mechanisms. 2-Me-Cys targets backbone stability, while Penicillamine targets disulfide redox stability.

References

  • Vertex AI Search . (2023). In situ thioester formation for protein ligation using α-methylcysteine. RSC Publishing. Link

  • Petros, A. K., et al. (2004). Comparison of cysteine and penicillamine ligands in a Co(II) maquette. Inorganic Chemistry. Link

  • Sigma-Aldrich . (2025). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

  • Zheng, J. S., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. Link

  • Rapid Novor . (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Link

Technical Comparison Guide: 2-Methyl-L-cysteine vs. L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic and functional comparison between L-Cysteine and its metabolically stable analog, 2-Methyl-L-cysteine (also known as


-methyl-L-cysteine).

Executive Summary

L-Cysteine (Cys) is a proteinogenic amino acid critical for redox homeostasis and metal chelation. However, its utility in drug development is limited by rapid physiological degradation (desulfuration) and racemization.

This compound (2-Me-Cys) is a synthetic analog where the


-proton is replaced by a methyl group. This structural modification renders the molecule resistant to enzymatic 

-elimination and racemization while retaining the nucleophilic thiol functionality.

Key Differentiator: The absence of the


-proton in 2-Me-Cys is the primary spectroscopic fingerprint (NMR) and the mechanistic basis for its superior metabolic stability.

Structural & Physical Basis

The spectroscopic differences stem directly from the substitution at the C-2 (


) position.
FeatureL-CysteineThis compoundImpact
Formula


+14 Da mass shift

-Carbon
Tertiary (

)
Quaternary (

)
Blocks racemization
Thiol pKa ~8.18~8.4 - 8.62-Me-Cys is slightly less acidic due to electron-donating methyl group.
Metabolic Fate Susceptible to desulfuration (via PLP-enzymes)Resistant to desulfuration2-Me-Cys cannot undergo

-proton abstraction.
Mechanistic Diagram: Stability vs. Degradation

The following diagram illustrates why 2-Me-Cys is stable: it lacks the proton required for the elimination mechanism common to Cysteine.

StabilityMechanism Cys L-Cysteine (Has Alpha-Proton) Enz PLP-Dependent Enzymes Cys->Enz MeCys This compound (Alpha-Methyl Group) MeCys->Enz Elim Alpha-Proton Abstraction Enz->Elim Path A Stable Steric Blockade (No Alpha-Proton) Enz->Stable Path B Degradation Degradation (Pyruvate + NH3 + H2S) Elim->Degradation Intact Metabolic Stability (Drug Half-life Extension) Stable->Intact

Caption: Mechanistic divergence. L-Cysteine permits enzymatic degradation via alpha-proton abstraction, whereas this compound sterically blocks this pathway.

Spectroscopic Characterization

This section details the specific signals required to distinguish the two compounds.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for identification. The loss of the


-proton coupling pattern is diagnostic.

Protocol Note: Spectra should be acquired in


 at pH < 5 to prevent rapid thiol oxidation during acquisition.
NucleusSignal TypeL-Cysteine (

ppm)
This compound (

ppm)
Diagnostic Note


-H
3.95 - 4.05 (t) ABSENT Primary confirmation of 2-Me-Cys.


-Methyl
Absent1.45 - 1.60 (s) Sharp singlet; integrates to 3H.


-CH2
2.90 - 3.15 (dd)2.85 - 3.10 (ABq or s)2-Me-Cys

-protons often appear as an AB quartet due to the chiral center.


-Carbon
~56.0~60.0 - 62.0Downfield shift due to quaternary nature.
B. Vibrational Spectroscopy (IR/Raman)

While less specific than NMR for structure, IR is vital for confirming the thiol status (free vs. oxidized).

  • S-H Stretch (~2550 cm⁻¹): Both molecules exhibit this weak band. In 2-Me-Cys, this band may be slightly sharper or shifted (+5-10 cm⁻¹) due to altered hydrogen bonding networks caused by the bulky methyl group.

  • Fingerprint Region: 2-Me-Cys shows additional C-H bending vibrations (~1370-1380 cm⁻¹) characteristic of the methyl group.

C. Circular Dichroism (CD)

Both molecules are chiral (L-configuration).

  • L-Cysteine: Weak Cotton effect near 200-210 nm.

  • This compound: Often exhibits a more intense CD signal due to the conformational rigidity imposed by the

    
    -methyl group (the "Thorpe-Ingold" or gem-dimethyl effect), which restricts rotation around the 
    
    
    
    -carbon.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, follow this comparative workflow. This protocol controls for pH-dependent spectral shifts common in thiols.

Reagents
  • Solvent: Deuterium Oxide (

    
    , 99.9%).
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid), 1 mM.

  • pH Adjuster:

    
     and 
    
    
    
    (to avoid proton contamination).
Workflow Diagram

ExperimentalProtocol Prep Sample Preparation 10mM Analyte in D2O Std Add Internal Standard (1mM TSP) Prep->Std pH pH Adjustment Target pH 2.0 - 4.0 (Prevents oxidation) Std->pH Acq Data Acquisition 1H NMR (64 scans) 13C NMR (1024 scans) pH->Acq Process Data Processing Reference TSP to 0.00 ppm Acq->Process Decision Check Alpha Region (3.8 - 4.2 ppm) Process->Decision Res1 Triplet Present: L-Cysteine Decision->Res1 Signal Found Res2 Signal Absent + Methyl Singlet: This compound Decision->Res2 Signal Absent

Caption: Self-validating NMR workflow. pH control is critical to prevent disulfide formation (Cystine) which complicates spectra.

Step-by-Step Methodology
  • Dissolution: Dissolve 5-10 mg of the amino acid in 600 µL of

    
    .
    
  • Standardization: Add 10 µL of 10 mM TSP stock solution.

  • pH Check: Measure apparent pH (

    
    ). Adjust to pD 3.0  using dilute 
    
    
    
    .
    • Why? At neutral pH, the thiol oxidizes rapidly to the disulfide. Acidic pH stabilizes the reduced form (-SH).

  • Acquisition: Acquire 1H NMR with a standard pulse sequence (zg30). Ensure a relaxation delay (

    
    ) of at least 2.0 seconds to allow full relaxation of the methyl protons.
    
  • Validation:

    • Verify the integral of the

      
      -methyl singlet (in 2-Me-Cys) is exactly 3x the integral of a single 
      
      
      
      -proton.
    • Check for the absence of signals at ~3.0-3.2 ppm (indicative of disulfide/Cystine formation).

References

  • Pattarawarapan, M., et al. (2021). Synthetic methodologies and applications of alpha-methylcysteine. Journal of Organic Chemistry.[1][2]

  • Jeewoo, L., et al. (2002). Synthesis and reactivity of alpha-methylcysteine derivatives. Bulletin of the Korean Chemical Society.

  • Wishart, D.S., et al. (2022). HMDB: The Human Metabolome Database (L-Cysteine Spectral Data). Nucleic Acids Research.

  • Gottlieb, H.E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][2]

Sources

A Comparative Guide to the Antioxidant Properties of 2-Methyl-L-cysteine and L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate antioxidant compounds is a critical decision. This guide provides an in-depth, objective comparison of the antioxidant properties of L-cysteine and its S-methylated derivative, 2-Methyl-L-cysteine (also known as S-Methyl-L-cysteine or SMLC). By examining their distinct mechanisms of action and presenting available experimental data, this document aims to equip you with the necessary insights to make informed decisions for your research endeavors.

Introduction: A Tale of Two Thiols

L-cysteine, a semi-essential amino acid, is a cornerstone of cellular antioxidant defense. Its reactivity is centered around its free thiol (-SH) group, which allows it to directly scavenge reactive oxygen species (ROS) and serve as a crucial precursor to glutathione (GSH), the most abundant intracellular antioxidant. In contrast, this compound features a methylation on this key sulfur atom, fundamentally altering its direct radical-scavenging capabilities. This structural modification shifts its antioxidant role from a direct scavenger to an indirect modulator of cellular redox systems.

Mechanistic Divergence: Direct versus Indirect Antioxidant Action

The primary difference in the antioxidant properties of L-cysteine and this compound lies in their mechanisms of action. L-cysteine operates through direct and indirect pathways, while this compound's effects are predominantly indirect.

L-cysteine: A Direct and Foundational Antioxidant

L-cysteine's antioxidant prowess is twofold:

  • Direct Radical Scavenging: The thiol group of L-cysteine can directly donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage.

  • Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a tripeptide that plays a pivotal role in detoxifying ROS and regenerating other antioxidants like vitamins C and E.

cluster_L_Cysteine L-Cysteine Antioxidant Pathways L-Cys L-Cysteine (-SH) ROS Reactive Oxygen Species (ROS) L-Cys->ROS Direct Scavenging GSH Glutathione (GSH) Synthesis L-Cys->GSH Precursor Detox Cellular Detoxification & Redox Balance GSH->Detox

Caption: L-Cysteine's dual antioxidant roles.

This compound: An Indirect Antioxidant via the MsrA System

With its thiol group blocked by methylation, this compound does not exhibit significant direct radical scavenging activity. Instead, its antioxidant effects are mediated through the methionine sulfoxide reductase A (MsrA) system. MsrA is a crucial enzyme that repairs oxidized methionine residues in proteins, a common form of oxidative damage. This compound acts as a substrate for MsrA, participating in a catalytic cycle that reduces oxidative stress.

The proposed mechanism involves the oxidation of this compound to its sulfoxide form, which is then reduced by MsrA. This process contributes to the overall cellular capacity to handle oxidative insults. In vivo studies have shown that supplementation with this compound can bolster the activity of endogenous antioxidant enzymes.

cluster_SMLC This compound Antioxidant Pathway SMLC This compound (-S-CH3) MsrA Methionine Sulfoxide Reductase A (MsrA) SMLC->MsrA Substrate Oxidized_Proteins Oxidized Proteins (Methionine Sulfoxide) MsrA->Oxidized_Proteins Reduces Antioxidant_Defense Enhanced Cellular Antioxidant Defense MsrA->Antioxidant_Defense Repaired_Proteins Repaired Proteins (Methionine) Oxidized_Proteins->Repaired_Proteins

Caption: this compound's indirect antioxidant mechanism.

Comparative Performance: Experimental Data

Direct comparative in vitro studies on the radical scavenging activity of L-cysteine and this compound are limited. The available data underscores their different modes of action, with L-cysteine showing direct scavenging in chemical assays and this compound demonstrating its effects in cellular and in vivo models.

Antioxidant AssayL-cysteineThis compoundReference Compound
DPPH Radical Scavenging (IC50) 104.3 µg/mLData not available in direct comparable format.Gallic Acid & Vitamin C (used as references in the L-cysteine study)
ABTS Radical Scavenging (TEAC) 0.14 ± 0.01 µM Trolox equivalent/gData not available in direct comparable format.Trolox
Cellular/In Vivo Effects Reduces ROS production in cisplatin-induced cells.Improves antioxidant enzyme activities in high-fructose diet-fed rats.N/A

Note on Data Interpretation: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) value from the ABTS assay quantifies the antioxidant capacity of a substance relative to the standard, Trolox. The cellular and in vivo data for this compound, while not directly comparable to the in vitro assays for L-cysteine, demonstrate its biological antioxidant efficacy.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are standardized protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of concentrations of the test compounds (L-cysteine and this compound) in a suitable solvent.

  • Reaction: In a 96-well plate or cuvettes, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer. A positive control, such as ascorbic acid or Trolox, should be included.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and `A

A Comparative Guide to the In Vitro and In Vivo Performance of 2-Methyl-L-cysteine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 2-Methyl-L-cysteine and its structural and functional analogs. We delve into a detailed comparison of their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and established scientific protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biological activity, stability, and therapeutic potential of these cysteine derivatives.

Introduction: The Significance of Cysteine and the Rationale for Its Modification

L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular biochemistry. It is a critical building block for proteins and a precursor to vital molecules like glutathione (GSH), the body's primary endogenous antioxidant.[1] The thiol group (-SH) of cysteine is highly reactive, making it a key participant in redox signaling, enzyme catalysis, and detoxification processes.[1][2]

However, the very reactivity that makes L-cysteine so crucial also presents challenges in therapeutic and biotechnological applications. It is susceptible to oxidation, can have low solubility at neutral pH, and its metabolism is tightly regulated.[3] This has driven the development of L-cysteine analogs designed to overcome these limitations. The introduction of a methyl group at the alpha-carbon to create This compound is a strategic modification aimed at increasing steric hindrance around the reactive center. This modification can confer resistance to enzymatic degradation and alter its interaction with cellular machinery, such as amino acid transporters and metabolic enzymes.[4][5]

This guide will compare this compound with its parent molecule, L-cysteine, and other key analogs, including N-acetyl-L-cysteine (NAC) and S-methyl-L-cysteine (SMC), to provide a clear framework for their evaluation.

The Analogs: A Structural Overview

The biological activity of cysteine derivatives is intimately linked to their chemical structure. Here, we consider a select group of analogs that represent different modification strategies.

  • L-Cysteine: The natural, unmodified amino acid. Serves as our baseline for comparison.

  • This compound: The focus of this guide. Features a methyl group on the α-carbon, which is hypothesized to increase metabolic stability.[4][5]

  • N-acetyl-L-cysteine (NAC): An N-acetylated analog. It is a widely used pharmaceutical agent, primarily as a mucolytic and for acetaminophen overdose.[6] Its acetylation improves stability and oral bioavailability, and it acts as a prodrug for cysteine, boosting glutathione synthesis.[6][[“]]

  • S-methyl-L-cysteine (SMC): An S-substituted analog found naturally in garlic.[8] This modification blocks the free thiol group, altering its redox properties and metabolic fate.[9]

  • Thiazolidine Derivatives (e.g., MTCA): Formed by the condensation of L-cysteine with aldehydes. 2-methyl-thiazolidine-4-carboxylic acid (MTCA) is a product of L-cysteine and acetaldehyde and can serve as a slow-release prodrug for L-cysteine.[10][11]

In Vitro Comparative Analysis

In vitro studies provide a controlled environment to dissect the specific cellular and molecular effects of each analog, free from the complexities of a whole organism.

Key In Vitro Performance Metrics
ParameterL-CysteineThis compoundN-acetyl-L-cysteine (NAC)S-methyl-L-cysteine (SMC)
Cellular Uptake Transported by various systems, including EAAT3 and LAT1 (as a conjugate).[12][13]Predicted to have altered transporter affinity due to steric hindrance.Readily absorbed by cells and deacetylated to cysteine.[6]Well-absorbed with high bioavailability reported in vivo.[14]
Cytotoxicity Can be toxic at high concentrations, inducing renal and gastric effects in vivo.[15][16]Data is limited, but glutathione analogs made with it are being studied.[4]Generally low toxicity; used clinically at high doses.[6]Shown to have antioxidant and anti-inflammatory effects, suggesting good tolerability.[8]
Antioxidant Efficacy Direct precursor to glutathione, the primary cellular antioxidant.[1]Can be incorporated into glutathione analogs, but its direct antioxidant role is unclear.[4]Potent antioxidant, primarily by replenishing intracellular cysteine for GSH synthesis.[[“]]Exhibits potential antioxidant activity by improving GSH content and related enzyme function.[8]
Metabolic Stability Readily metabolized through several pathways (transsulfuration, oxidation).[17]α-methylation is expected to confer significant resistance to metabolic enzymes.More stable than L-cysteine in solution due to the acetylated amino group.[3]Metabolized via S-oxidation.[9]
Permeability (Caco-2) Poorly permeates Caco-2 cell monolayers, suggesting low passive absorption.[10]Not specifically studied, but similar or lower permeability than L-cysteine is expected.Data suggests better absorption characteristics than L-cysteine.High bioavailability in vivo suggests good absorption.[14]
Causality Behind Experimental Choices
  • Why use Caco-2 cells? The Caco-2 cell line is the gold standard for in vitro prediction of intestinal drug absorption. These human colon adenocarcinoma cells differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10] This allows for the assessment of a compound's potential for oral absorption.

  • Why measure Glutathione (GSH) levels? Since a primary function of L-cysteine and its prodrugs (like NAC) is to support the synthesis of GSH, measuring intracellular GSH levels is a direct indicator of the analog's ability to be utilized by the cell for antioxidant defense.[8]

Experimental Workflow: In Vitro Comparative Assessment

The following diagram outlines a logical workflow for the parallel in vitro evaluation of cysteine analogs.

G cluster_prep Compound Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound_Selection Select Analogs: L-Cysteine, 2-Me-L-Cys, NAC, SMC Cell_Culture Culture Cell Lines (e.g., Caco-2, HepG2) Compound_Selection->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay GSH_Assay GSH/GSSG-Glo Assay (Antioxidant Capacity) Cell_Culture->GSH_Assay Permeability_Assay Caco-2 Permeability (Absorption Potential) Cell_Culture->Permeability_Assay Data_Collection Collect Data: Absorbance, Luminescence, LC-MS Quantification MTT_Assay->Data_Collection GSH_Assay->Data_Collection Permeability_Assay->Data_Collection Comparative_Analysis Comparative Analysis: Calculate IC50, GSH levels, Papp values Data_Collection->Comparative_Analysis Conclusion Draw Conclusions on In Vitro Performance Comparative_Analysis->Conclusion

Caption: Workflow for in vitro comparison of cysteine analogs.

In Vivo Comparative Analysis

In vivo studies are essential to understand how these analogs behave within a complex biological system, providing critical data on pharmacokinetics, safety, and overall efficacy.

Key In Vivo Performance Metrics
ParameterL-CysteineThis compoundN-acetyl-L-cysteine (NAC)S-methyl-L-cysteine (SMC)
Bioavailability Variable; subject to first-pass metabolism.Not well-documented, but α-methylation may alter absorption and metabolism.Good oral bioavailability.High bioavailability (88-100%) reported in rats and dogs.[14]
Toxicity Profile High doses can cause renal and gastric toxicity. NOAEL determined to be <500 mg/kg/day in rats.[15][16]Toxicity profile is not established.Well-tolerated with a long history of clinical use.Demonstrated protective effects against fructose-induced metabolic stress.[8]
Metabolism & Excretion Catabolized to taurine, pyruvate, and sulfate.[17]Expected to be more resistant to metabolism. Its metabolites are not well-characterized.Deacetylated to cysteine, then follows cysteine metabolic pathways.[[“]]Metabolized to sulfoxides and excreted in urine.[9] Does not undergo significant N-acetylation.[14]
Therapeutic Efficacy Used to bind toxic acetaldehyde in the GI tract.[10]Used to synthesize glutathione analogs with increased resistance to reduction.[4]Effective mucolytic and antioxidant; used in various clinical settings.[6]Shows promise in mitigating oxidative stress and insulin resistance in animal models.[8]
Causality Behind Experimental Choices
  • Why use rodent models? Rats and mice are standard models in toxicology and pharmacology due to their physiological and genetic similarities to humans, well-understood biology, and relatively short lifespan, which allows for efficient study of chronic effects.

  • Why conduct repeated-dose toxicity studies? Single-dose studies may not reveal the cumulative toxicity of a compound. Repeated-dose studies, typically over 28 or 90 days, are crucial for identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for human risk assessment.[15][16]

Metabolic Pathways: L-Cysteine and its Analogs

This diagram illustrates the central metabolic pathways of L-cysteine and shows where its analogs are processed.

G cluster_analogs Analogs / Prodrugs cluster_core Core Metabolism cluster_metabolites Excreted Metabolites NAC N-acetyl-L-cysteine (NAC) Cysteine L-Cysteine Pool NAC->Cysteine Deacetylation SMC S-methyl-L-cysteine (SMC) SMC_metabolite SMC Sulfoxides SMC->SMC_metabolite S-oxidation TwoMeCys This compound GSH_analog GSH Analog TwoMeCys->GSH_analog Peptide Synthesis GSH Glutathione (GSH) Cysteine->GSH Synthesis Taurine Taurine Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Cysteine->GSH_analog Peptide Synthesis Sulfate Sulfate Pyruvate->Sulfate

Caption: Simplified metabolic fate of L-cysteine and its analogs.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on a selected cell line.

  • Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo 28-Day Repeated-Dose Oral Toxicity Study (Rat Model)

This protocol is designed to evaluate the potential toxicity of a compound after repeated administration, based on OECD Guideline 407.

  • Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least one week before the study begins. House them in standard conditions with free access to food and water.

  • Group Assignment: Randomly assign animals to groups (e.g., 5-10 animals per sex per group).

    • Group 1: Vehicle Control (e.g., water or 0.5% methylcellulose)

    • Group 2: Low Dose (e.g., 500 mg/kg/day)

    • Group 3: Mid Dose (e.g., 1000 mg/kg/day)

    • Group 4: High Dose (e.g., 2000 mg/kg/day)

  • Dosing: Administer the test compound or vehicle orally by gavage once daily for 28 consecutive days.

  • Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption at regular intervals throughout the study.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh key organs (liver, kidneys, spleen, etc.). Preserve organs and tissues in formalin for histopathological examination by a veterinary pathologist.

  • Analysis: Analyze all data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[15][16]

Experimental Workflow: In Vivo Pharmacokinetic (PK) Study

The following diagram illustrates the key phases of an in vivo PK study in a rodent model.

G cluster_predosing Pre-Dosing Phase cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Modeling Animal_Prep Acclimate Cannulated Rats (for blood sampling) Dosing Administer Compound (Oral or IV) Animal_Prep->Dosing Blood_Sampling Collect Blood Samples at Timed Intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Urine_Collection Collect Urine (Metabolite ID) Dosing->Urine_Collection Sample_Processing Process Plasma & Urine Samples Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantify Parent & Metabolites) Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., WinNonlin) LCMS_Analysis->PK_Modeling Report Report PK Parameters: Cmax, Tmax, AUC, t1/2 PK_Modeling->Report

Caption: Workflow for an in vivo pharmacokinetic study.

Synthesis and Conclusion

The strategic modification of L-cysteine yields analogs with distinct in vitro and in vivo profiles.

  • N-acetyl-L-cysteine (NAC) stands out as a successful prodrug, overcoming the stability issues of L-cysteine to effectively deliver it into cells for glutathione synthesis. Its extensive clinical use provides a robust safety and efficacy profile.[6]

  • S-methyl-L-cysteine (SMC) demonstrates high bioavailability and a different metabolic pathway, avoiding N-acetylation while undergoing S-oxidation.[9][14] Its potential to combat metabolic stress in vivo makes it an interesting candidate for further investigation.[8]

  • This compound remains the most speculative of the group due to a lack of extensive comparative data. However, its core design principle—enhancing metabolic stability through α-methylation—is a well-established strategy in medicinal chemistry. The successful incorporation of this analog into glutathione-like peptides that resist enzymatic reduction highlights its potential for creating novel, long-lasting therapeutics.[4]

Future Directions: A direct, head-to-head comparison of this compound with NAC and SMC using the standardized protocols outlined in this guide is a critical next step. Such studies would need to focus on quantifying its metabolic stability, identifying its primary metabolites, and assessing its efficacy in relevant in vivo models of oxidative stress. This will clarify whether the theoretical advantages of α-methylation translate into a superior therapeutic profile.

References

  • Ohtani, W., et al. (2017).
  • Ohtani, W., et al. (2017).
  • De La Rosa, J., & Stipanuk, M. H. (1988). In vivo studies of cysteine metabolism.
  • Bridges, R. J., et al. (1996).
  • Yin, H., et al. (2008).
  • Kartal, A., et al. (2013). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. PubMed.
  • Chevallier, V., et al. (2020). Use of novel cystine analogs to decrease oxidative stress and control product quality.
  • Masterson, D. S., et al. (2007). An Improved Method for the Preparation of Protected (R)-2-Methylcysteine: Solution-Phase Synthesis of a Glutathione Analogue.
  • Husain, I. (2012). Synthesis of a Glutathione Analogue Using 2-α-Methyl-β-Cysteine. The Aquila Digital Community.
  • Tsen, C. M., et al. (2016). What is N-Acetyl Cysteine (NAC) mechanism of action? Consensus.
  • Amano, H., et al. (2016).
  • Barnsley, E. A. (1966). The metabolism of S-methyl-l-cysteine. PMC.
  • Husain, I., et al. (2014). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio.
  • Forman, H. J., et al. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews.
  • PatSnap. (2024). What is the mechanism of L-Cysteine?
  • Pari, L., & Karthikeyan, A. (2015).
  • Tardiolo, G., et al. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.

Sources

Comparative Guide: Validating 2-Methyl-L-Cysteine Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation protocol for 2-Methyl-L-Cysteine (


-methyl-cysteine)  incorporation. It addresses the critical challenge of distinguishing this non-canonical amino acid from its isomers (like S-methyl-cysteine) and validating its presence in therapeutic peptides.

Executive Summary: The -Methyl Advantage

In peptide drug development, This compound (specifically


-methyl-L-cysteine ) is a strategic substitution used to enhance proteolytic stability and restrict conformational freedom. Unlike native L-Cysteine, the addition of a methyl group at the 

-carbon creates steric hindrance that blocks peptidases and stabilizes helical structures.

However, validating its incorporation presents a unique analytical challenge: Isomeric Ambiguity . The mass shift of


-methyl-cysteine (+14.015 Da) is identical to that of S-methyl-cysteine , a common metabolic byproduct or impurity.

This guide provides a self-validating MS workflow to definitively distinguish and quantify this compound incorporation, comparing it against native Cysteine and its S-methylated isomer.

Technical Comparison: The Three Cysteines

To validate incorporation, one must first understand the physicochemical distinctions between the target molecule and its alternatives.

Table 1: Physicochemical & MS Characteristics

FeatureNative L-Cysteine (Cys) This compound (

-Me-Cys)
S-Methyl-L-Cysteine (S-Me-Cys)
Role Native ResidueTarget Product (Stabilizer)Impurity / Metabolite
Modification Site None

-Carbon (Backbone)
Sulfur (Side chain)
Residue Monoisotopic Mass 103.00919 Da117.02484 Da 117.02484 Da
Mass Shift vs. Native 0+14.01565 Da +14.01565 Da
Thiol Reactivity (-SH) Free (Reactive)Free (Reactive) Blocked (Thioether)
IAM Alkylation Shift +57.021 Da+57.021 Da No Reaction (0 Da)
Proteolytic Stability LowHigh (Steric Shield)Moderate

Critical Insight: Mass measurement alone (


) cannot distinguish 

-Me-Cys from S-Me-Cys. The Alkylation Challenge (described in Section 3) is the mandatory self-validating step.

Validation Protocol: The "Alkylation Logic" System

This protocol utilizes the chemical reactivity of the thiol group to validate the position of the methyl group.

Workflow Logic
  • Detection: Observe +14 Da shift in intact mass.

  • Differentiation: React with Iodoacetamide (IAM).

    • 
      -Me-Cys  retains a free thiol, accepting the Carbamidomethyl group (+57 Da).
      
    • S-Me-Cys has a capped sulfur, preventing alkylation.

Step-by-Step Methodology
Phase A: Intact Mass Confirmation
  • Instrument: Q-TOF or Orbitrap (Resolution > 60,000).

  • Method: Direct Infusion or LC-MS (C4/C8 column).

  • Success Criteria: Observation of parent ion

    
     with a mass shift of +14.015 Da  relative to the wild-type peptide.
    
Phase B: The Alkylation Differentiation (The "Trust" Step)
  • Reagents: 10 mM Dithiothreitol (DTT), 50 mM Iodoacetamide (IAM), 50 mM Ammonium Bicarbonate (pH 8.0).

  • Protocol:

    • Dissolve peptide (approx. 10 µg) in buffer.

    • Add DTT (reduce dimers); incubate 30 min at 37°C.

    • Add IAM (alkylate free thiols); incubate 20 min at RT in dark.

    • Quench with DTT.

    • Analyze via LC-MS.[1][2][3]

Phase C: Peptide Mapping & Localization (MS/MS)
  • Digestion: Chymotrypsin or Glu-C (Note: Trypsin may be hindered if

    
    -Me-Cys is near K/R sites).
    
  • Fragmentation: HCD or CID.[4][5]

  • Analysis: Look for the specific residue mass of 174.05 Da (

    
    -Me-Cys + IAM) vs 160.03 Da  (Cys + IAM).
    

Visualizing the Logic (Decision Tree)

The following diagram illustrates the decision logic required to validate the specific incorporation of this compound versus potential artifacts.

ValidationLogic Start Start: Peptide Synthesis/Expression MS1 Step 1: Intact MS Analysis (Observe Mass Shift) Start->MS1 CheckMass Is Mass Shift = +14.01 Da? MS1->CheckMass WT Result: Wild Type Cysteine (No Incorporation) CheckMass->WT No Alkylation Step 2: Alkylation Challenge (Treat with Iodoacetamide +57 Da) CheckMass->Alkylation Yes CheckShift Does Mass Shift +57 Da? Alkylation->CheckShift S_Methyl Result: S-Methyl-Cysteine (Impurity/Metabolite) Blocked Thiol = No Reaction CheckShift->S_Methyl No Alpha_Methyl Result: this compound (VALIDATED PRODUCT) Free Thiol = Alkylated CheckShift->Alpha_Methyl Yes MS2 Step 3: MS/MS Localization Confirm b/y ions at specific residue Alpha_Methyl->MS2

Caption: Decision tree for distinguishing


-methyl-cysteine from S-methyl-cysteine using the Alkylation Challenge.

Supporting Data & Interpretation

Theoretical Fragment Ion Table

When analyzing MS/MS data (HCD/CID), the presence of 2-Me-Cys will alter the


 and 

ion series. Below is a simulation for a hypothetical peptide fragment A-C*-A (Ala - Modified Cys - Ala) after IAM treatment.
Ion TypeNative Cys (Alkyl) 2-Me-Cys (Alkyl)

Mass
Interpretation
Residue Mass 160.03 Da174.05 Da +14.02Core shift

(Ala)
72.0472.040N-term unaffected

(Ala-Cys)
232.07246.09 +14.02Shift appears

(Ala)
90.0590.050C-term unaffected

(Cys-Ala)
250.08264.10 +14.02Shift appears
Fragmentation Dynamics

While the mass shift is the primary indicator,


-methylation can influence fragmentation kinetics:
  • Backbone Cleavage: The absence of the

    
    -hydrogen on 2-Me-Cys prevents the formation of certain immonium ions and may suppress specific backbone rearrangement pathways common in standard cysteine [1].
    
  • Intensity Variations: Expect altered intensities in

    
     ions adjacent to the modification due to the steric bulk of the methyl group affecting proton mobility [2].
    

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.

  • Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry.

  • Expasy. (2024). FindMod: Protein Identification Tools and Mass Values.[6]

  • Cambridge Isotope Laboratories. (2024). S-Methyl-L-cysteine Standards and Properties.

  • Sigma-Aldrich. (2024). Protocols for Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Personnel

Executive Summary

Immediate Action Directive: 2-Methyl-L-cysteine is a thiol-containing amino acid derivative.[1] While structurally related to natural cysteine, it must be handled as Hazardous Chemical Waste .[1]

  • DO NOT dispose of pure compound or concentrated solutions down the sink.[1]

  • DO NOT mix with strong oxidizing agents (nitric acid, perchlorates) in waste streams.[1]

  • DO segregate as "Organic Solid" or "Organic Liquid" waste.[1]

  • DO treat glassware with dilute hypochlorite (bleach) to neutralize thiol odors before washing.[1]

Hazard Identification & Chemical Logic

To dispose of this chemical safely, one must understand its reactivity profile.[1] The primary disposal challenges stem from the thiol (-SH) group and its hydrochloride salt form.[1]

Safety Data Summary (GHS Classification)
Hazard CategoryHazard StatementSignal Word
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2][3]Warning
Skin Irritation H315: Causes skin irritation.[1][4]Warning
Eye Irritation H319: Causes serious eye irritation.[1][4][5][6]Warning
STOT-SE H335: May cause respiratory irritation.[1][7]Warning
The "Thiol Factor" (Odor & Reactivity)

Unlike standard organic solids, this compound possesses a free thiol group.[1]

  • Odor Potential: While less volatile than low-molecular-weight thiols (like ethanethiol), degradation or acidic conditions can release volatile sulfur species.[1]

  • Oxidation Sensitivity: Thiols react exothermically with strong oxidizers.[1] Never place this waste in a container with nitric acid or peroxides, as this can generate heat and sulfur oxide gases.[1]

Pre-Disposal Protocol: Segregation & Preparation[1]

Before moving waste to the central accumulation area, follow these preparation steps to ensure safety and compliance.

A. Personal Protective Equipment (PPE)[1][8]
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving is recommended when handling liquid solutions to prevent skin absorption of thiol residues.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1]

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 particulate respirator.[1]

B. Waste Container Selection
  • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquids: Amber glass or HDPE bottles. Avoid metal containers if the solution is acidic (HCl salt creates acidic solutions).[1]

  • Labeling: All containers must be labeled "Hazardous Waste - this compound" with the specific hazard checkbox "Toxic" and "Irritant" marked.[1]

Disposal Workflows

Select the workflow matching your waste state.[1]

Workflow A: Solid Waste (Surplus/Expired Pure Substance)

Applicable for: Expired reagent, spilled powder, or excess solid.[1]

  • Containment: Transfer the solid directly into a compatible hazardous waste container (HDPE recommended).[1]

  • Labeling: Tag as "Solid Organic Waste with Thiol."

  • Sealing: Ensure the lid is screwed on tightly. If the bottle smells of sulfur, wrap the cap junction with Parafilm or electrical tape.[1]

  • Transfer: Move to the satellite accumulation area.

  • Disposal Path: Incineration via a licensed chemical waste contractor.[1]

Workflow B: Liquid Waste (Reaction Mixtures/Solutions)

Applicable for: HPLC waste, reaction mother liquors.[1]

  • Segregation: Determine the solvent system.

    • Aqueous/Organic Mixtures: Segregate into "Aqueous" or "Halogenated/Non-Halogenated" solvent waste streams as appropriate.[1]

  • pH Check: If the solution contains the HCl salt, it may be acidic.[1] Ensure the waste container is compatible with acidic waste (pH < 2).[1]

  • No Drain Disposal: Despite being an amino acid derivative, the "Harmful if swallowed" (H302) classification precludes sewer disposal in most jurisdictions.[1]

Workflow C: Glassware Decontamination (Thiol Oxidation)

Applicable for: Cleaning spatulas, flasks, and stir bars to remove odor and residue.[1]

The Mechanism: Sodium hypochlorite (bleach) oxidizes the thiol (-SH) to a sulfonic acid (-SO3H), which is odorless and highly water-soluble.[1]

Protocol:

  • Prepare a 10% Bleach Solution (1 part commercial bleach to 9 parts water).[1]

  • Soak contaminated glassware in this bath for 30–60 minutes inside a fume hood.

  • Rinse glassware with copious water.[1]

  • Disposal of Bleach Bath: The used bleach solution (now containing trace sulfonates) can generally be flushed down the drain with excess water, provided no other hazardous solvents were present.[1] Check local facility guidelines.

Visualized Decision Logic

Disposal Decision Tree

This diagram guides you through the decision-making process for this compound waste.[1]

Disposal_Protocol Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix Glassware Contaminated Glassware StateCheck->Glassware Residue SolidContainer Place in HDPE Waste Container Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck BleachTreat Soak in 10% Bleach (Oxidation of Thiol) Glassware->BleachTreat LabelSolid Label: 'Toxic Solid' (Do not bleach solids) SolidContainer->LabelSolid OrgWaste Organic Solvent Waste Stream SolventCheck->OrgWaste Organic AqWaste Aqueous Waste Stream SolventCheck->AqWaste Water-based Rinse Rinse with Water & Wash Normally BleachTreat->Rinse

Figure 1: Decision matrix for segregating and treating this compound waste streams.[1][8]

Thiol Oxidation Mechanism

Understanding why we use bleach: It converts the odorous/reactive thiol into a stable sulfonate.[1]

Thiol_Oxidation Reactant This compound (R-SH) [Odorous/Reactive] Intermediate Sulfenic/Sulfinic Intermediates Reactant->Intermediate Oxidation Reagent + NaOCl (Bleach/Oxidizer) Reagent->Intermediate Product Sulfonic Acid Derivative (R-SO3H) [Odorless/Water Soluble] Intermediate->Product Further Oxidation

Figure 2: Chemical pathway of thiol neutralization using sodium hypochlorite.

Emergency Procedures (Spills)

Minor Spill (< 50g/50mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, goggles, and lab coat.[1]

  • Solid Spill: Gently sweep up using a dustpan and brush.[1] Avoid raising dust.[1][2][6][7] Place in a hazardous waste bag. Clean area with soap and water.[1][6][9]

  • Liquid Spill: Absorb with inert material (vermiculite or spill pads).[1] Do not use paper towels if the solution is strongly oxidizing (unlikely for this specific chemical alone).[1]

  • Deodorize: Wipe the surface with a dilute (1-5%) bleach solution to eliminate sulfur odors, then rinse with water.[1]

Major Spill:

  • Evacuate the area.[1][2][7][9][10]

  • Contact EHS / Emergency Services.[1]

Regulatory Compliance & Codes

  • RCRA (USA): Not a P-listed or U-listed waste.[1] However, it must be characterized. If it exhibits toxicity (LD50 < 2500 mg/kg), it falls under characteristic hazardous waste.[1]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16679763, this compound hydrochloride.[1] PubChem.[1] [Link][1]

  • University of California, Los Angeles (UCLA). (n.d.).[1] Standard Operating Procedures for Using Stench Chemicals (Thiols).[1] UCLA Chemistry & Biochemistry.[1] [Link]

Sources

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